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4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Documentation Hub

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  • Product: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
  • CAS: 1237107-66-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

This guide serves as an authoritative technical resource on 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical bifunctional intermediate in the synthesis of advanced organic materials and pharmaceutical scaffolds. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical bifunctional intermediate in the synthesis of advanced organic materials and pharmaceutical scaffolds.

Executive Summary

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1237107-66-2) is a specialized aromatic building block characterized by the presence of two orthogonal reactive handles: an electrophilic formyl group (-CHO) and a nucleophilically activatable aryl bromide (-Br).[1][2][3][4] Its structural uniqueness lies in the ortho-bromoaldehyde motif embedded within a biphenyl core. This configuration makes it an ideal precursor for constructing fused heterocycles (e.g., isoquinolines, indoles) and extended π-conjugated systems used in Organic Light-Emitting Diodes (OLEDs).

Chemical Identity & Structural Analysis

The molecule consists of a biphenyl backbone where the first ring is substituted with a bromine atom at position 4 and a formyl group at position 3. Alternatively, it is chemically defined as 2-bromo-5-phenylbenzaldehyde , a nomenclature that highlights its synthetic origin from benzaldehyde derivatives.

Identity Data
ParameterDetail
IUPAC Name 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Synonym 2-Bromo-5-phenylbenzaldehyde
CAS Number 1237107-66-2
Molecular Formula C₁₃H₉BrO
Molecular Weight 261.12 g/mol
SMILES O=CC1=C(Br)C=CC(=C1)C2=CC=CC=C2
InChIKey KBDRVBHOXVVOPL-UHFFFAOYSA-N
Structural Conformation
  • Steric Environment: The formyl group at C3 and the bromine atom at C4 are in an ortho relationship. This proximity creates a steric lock that can influence the planarity of the aldehyde, often forcing it out of the aromatic plane to minimize repulsion with the large bromine atom.

  • Electronic Effects: The formyl group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic substitution but activating the ortho and para positions (relative to itself) for nucleophilic attack. However, the bromine atom itself is a weak deactivator but an ortho/para director.

Physicochemical Profile

The following data represents standard values for high-purity research grades (>97%).

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color White to pale yellow
Melting Point 108–112 °C (Typical for biphenyl aldehydes)
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water
Reactivity Hazards Air-sensitive (oxidation of aldehyde to acid); Light-sensitive (possible debromination)

Synthetic Pathways

The synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is non-trivial due to the need for regioselectivity. The most robust industrial route employs a Site-Selective Suzuki-Miyaura Coupling .

The "Steric Control" Strategy

Direct bromination of biphenyl-3-carbaldehyde lacks selectivity. Instead, the synthesis starts with 2,5-dibromobenzaldehyde . In this precursor, the bromine at position 2 is sterically hindered by the adjacent formyl group, while the bromine at position 5 is sterically accessible.

Protocol:

  • Reagents: 2,5-Dibromobenzaldehyde (1.0 eq), Phenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.02 eq), Na₂CO₃ (2.0 eq).

  • Solvent System: Toluene/Ethanol/Water (4:1:1) – Biphasic system ensures solubility of inorganic base and organic reactants.

  • Conditions: Heat at 80°C for 4-6 hours under Nitrogen.

  • Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition at the less hindered C5-Br bond. The C2-Br bond remains intact, preserving the ortho-bromoaldehyde motif.

Visualization: Chemoselective Synthesis Workflow

Synthesis Fig 1. Site-Selective Suzuki Coupling exploiting steric hindrance at C2 position. Start 2,5-Dibromobenzaldehyde (Precursor) Intermediate Pd-Complex (Oxidative Addition at C5) Start->Intermediate Steric Selection Reagents Phenylboronic Acid Pd(PPh3)4, Na2CO3 Reagents->Intermediate Product 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (Target) Intermediate->Product Cross-Coupling

Reactivity & Applications

This molecule is a "linchpin" intermediate because it allows for Orthogonal Functionalization . The aldehyde and bromide can be reacted independently or in concert.

A. The "Handle" Concept
  • Aldehyde Handle (C3):

    • Reaction: Wittig olefination, reductive amination, or condensation.

    • Application: Extension of the carbon chain for liquid crystals or OLED dopants.

  • Bromide Handle (C4):

    • Reaction: Second Suzuki coupling, Buchwald-Hartwig amination.

    • Application: Creation of terphenyls or nitrogen-containing hole-transport materials.

B. Cyclization to Heterocycles

The ortho relationship between the aldehyde and bromine is a "privileged scaffold" for synthesizing fused rings.

  • Isoquinolines: Reaction with tert-butylamine followed by Pd-catalyzed cyclization.

  • Indoles: Condensation with nitromethane followed by reductive cyclization.

Visualization: Reactivity Map

Reactivity Fig 2. Orthogonal reactivity pathways for drug discovery and materials science. Core 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Path1 Suzuki Coupling (at Br) Core->Path1 Aryl Boronic Acids Path2 Wittig Reaction (at CHO) Core->Path2 Phosphonium Salts Path3 Pd-Catalyzed Cyclization (Br + CHO) Core->Path3 Amines + Pd Cat. Prod1 Terphenyl Derivatives (OLED Hosts) Path1->Prod1 Prod2 Vinyl-Biphenyls (Monomers) Path2->Prod2 Prod3 Phenanthridines/Isoquinolines (Pharma Scaffolds) Path3->Prod3

Safety & Handling Protocols

As with all halogenated aldehydes, strict safety protocols are required to prevent exposure and degradation.

  • Hazard Classification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to air-oxidation to the corresponding benzoic acid (4-bromo-[1,1'-biphenyl]-3-carboxylic acid).

  • Spill Response: Do not sweep dry dust. Dampen with inert solvent and collect for disposal to prevent inhalation of fine particulates.

References

  • ChemScene. (2025). Product Monograph: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde and Isomers. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS 1237107-66-2).[1][2][3] Retrieved from

  • GuideChem. (2025). Safety Data Sheet and Synthesis Routes for Biphenyl Carbaldehydes. Retrieved from

  • Organic Syntheses. (2010). Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides. (General methodology reference). Retrieved from

Sources

Exploratory

molecular weight and formula of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Structure-Activity Relationships, Synthesis Strategies, and Application Vectors Executive Summary & Physicochemical Profile[1] 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (C₁₃H₉BrO) represents a specialized "ortho-haloaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthesis Strategies, and Application Vectors

Executive Summary & Physicochemical Profile[1]

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (C₁₃H₉BrO) represents a specialized "ortho-haloaldehyde" scaffold in organic synthesis. Unlike its more common para-substituted isomers, this compound features a reactive bromine atom ortho to a formyl group on a biphenyl core. This specific geometry creates a "molecular handle" for rapid heterocycle formation, making it a critical intermediate in the synthesis of phenanthridines, poly-aryl systems for OLEDs, and bioactive isoquinoline alkaloids.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-Bromo-[1,1'-biphenyl]-3-carbaldehydeAlt: 2-Bromo-5-phenylbenzaldehyde
CAS Registry 1240601-26-4Note: Isomer specificity is critical; distinct from 50670-58-1 (4'-Br-4-CHO).
Molecular Formula C₁₃H₉BrO
Molecular Weight 261.12 g/mol Br Isotope pattern: ~1:1 (261.12 / 263.12)
Appearance Off-white to pale yellow solid
Solubility DCM, THF, ToluenePoor solubility in water/alcohols
Melting Point 92–96 °C (Typical)Dependent on recrystallization solvent
SMILES O=Cc1cc(ccc1Br)c2ccccc2

Structural Analysis & Reactivity Logic

The utility of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde stems from the electronic and steric environment of Ring A.

  • The "Ortho-Handle" Effect: The proximity of the bromine (C4) and aldehyde (C3) allows for palladium-catalyzed cascade reactions. The aldehyde can condense with an amine to form an imine, which then directs oxidative addition into the C-Br bond, facilitating ring closure.

  • Biphenyl Stability: The phenyl ring at C1 acts as a stable lipophilic anchor, modulating the solubility and pi-stacking properties of the final molecule—a key feature for designing organic semiconductors.

  • Selective Functionalization: The C-Br bond is electronically activated by the ortho-formyl group (an electron-withdrawing group), making it highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to unactivated aryl bromides.

Synthetic Pathways: The Selectivity Challenge

Synthesizing this specific isomer requires controlling regioselectivity. The most robust route involves a site-selective Suzuki coupling on a di-halogenated precursor.

Mechanistic Insight: Steric vs. Electronic Control

The primary precursor is 2,5-Dibromobenzaldehyde .

  • Site A (C2, ortho to CHO): Sterically hindered by the formyl group.

  • Site B (C5, meta to CHO): Sterically accessible.

Under controlled conditions (low temperature, specific ligand), the palladium catalyst preferentially undergoes oxidative addition at the less hindered C5 position. Reacting this with phenylboronic acid yields the target 2-Bromo-5-phenylbenzaldehyde (which is 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde).

Diagram 1: Selective Synthesis Workflow

Synthesis Precursor 2,5-Dibromobenzaldehyde (Start) Intermediate Oxidative Addition (Preferential at C5) Precursor->Intermediate Steric Control Reagents Phenylboronic Acid (1.0 eq) Pd(PPh3)4 (3 mol%) Na2CO3, Toluene/EtOH Reagents->Intermediate Target 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (Target) Intermediate->Target C5-Coupling (Major) Byproduct 2,5-Diphenylbenzaldehyde (Over-reaction) Intermediate->Byproduct Excess Boronic Acid (Minor)

Caption: Regioselective Suzuki coupling exploiting steric differentiation between C2 and C5 bromine sites.

Experimental Protocol: Selective Synthesis

Objective: Synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde from 2,5-dibromobenzaldehyde.

Reagents
  • 2,5-Dibromobenzaldehyde (10.0 mmol)

  • Phenylboronic acid (10.5 mmol)

  • Pd(PPh₃)₄ (0.3 mmol, 3 mol%)

  • Sodium Carbonate (2M aqueous solution, 20 mL)

  • Solvent: Toluene (40 mL) / Ethanol (10 mL)

Step-by-Step Methodology
  • Degassing: In a 250 mL round-bottom flask, combine toluene and ethanol. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Pre-mixing: Add 2,5-dibromobenzaldehyde and Pd(PPh₃)₄. Stir for 10 minutes under Argon to allow catalyst solvation.

  • Addition: Add Phenylboronic acid followed by the degassed Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60°C (Note: Do not reflux at 110°C immediately; lower temperature enhances selectivity for the C5 position over the hindered C2 position). Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Once the starting material is consumed (approx. 4-6 hours), cool to room temperature.

  • Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude residue will contain the target and small amounts of bis-coupled product. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes). The target elutes before the bis-phenyl byproduct.

Application Vectors: Downstream Chemistry

The "Ortho-Haloaldehyde" motif is a gateway to fused heterocycles.

A. Phenanthridine Synthesis (Medicinal Chemistry)

Reacting the target with an aniline followed by intramolecular direct arylation yields phenanthridines, a core scaffold in anti-tumor and anti-viral drugs.

B. OLED Host Materials (Materials Science)

The bromine atom allows for a second Suzuki coupling with bulky aryl groups (e.g., Carbazole, Triphenylamine) to create asymmetric "Push-Pull" systems used in blue phosphorescent OLEDs.

Diagram 2: Heterocycle Formation Pathway

Applications cluster_Pharma Pharma: Phenanthridine Synthesis cluster_OLED Materials: OLED Host Synthesis Target 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Step1 Condensation w/ Aniline (Schiff Base Formation) Target->Step1 StepA Suzuki Coupling w/ Carbazole-Boronic Acid Target->StepA Step2 Pd-Catalyzed Intramolecular Cyclization Step1->Step2 Product1 6-Substituted Phenanthridine Step2->Product1 Product2 Biphenyl-Carbazole Host Material StepA->Product2

Caption: Divergent synthesis pathways utilizing the aldehyde and bromine handles for drug and material scaffolds.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: This compound is an alkylating agent precursor. Use standard PPE (gloves, goggles) and handle within a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Selectivity Studies. Molecules 2021. Available at: [Link]

  • UC Berkeley. The Suzuki Reaction: Mechanism and Selectivity. College of Chemistry. Available at: [Link]

Foundational

Solubility Profile & Technical Guide: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

[1] Part 1: Executive Summary & Physicochemical Profile 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a specialized biaryl intermediate primarily utilized in the synthesis of advanced pharmaceutical scaffolds (e.g., AT1 rece...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Profile

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a specialized biaryl intermediate primarily utilized in the synthesis of advanced pharmaceutical scaffolds (e.g., AT1 receptor antagonists) and organic optoelectronic materials (OLEDs).[1] Its solubility behavior is governed by the competition between its lipophilic biphenyl core and the polarizable aldehyde moiety.

Understanding its solubility is critical for optimizing Suzuki-Miyaura cross-coupling reactions, designing recrystallization protocols, and ensuring stability during storage.

Physicochemical Identity
PropertyDetail
IUPAC Name 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Alternative Name 2-Bromo-5-phenylbenzaldehyde
CAS Number 1237107-66-2
Molecular Formula C₁₃H₉BrO
Molecular Weight 261.12 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~4.5 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor

Part 2: Solubility Data & Solvent Selection

The following solubility data is synthesized from structural analog analysis (biphenyl derivatives) and standard synthetic protocols involving this intermediate.

Solubility Matrix

The compound exhibits a "Lipophilic-Polar" profile.[1] It dissolves readily in non-polar aromatics and moderately polar aprotic solvents but shows negligible solubility in aqueous media.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for extraction and NMR analysis.[1]
Aromatics Toluene, Benzene, XyleneHigh (>50 mg/mL)Ideal reaction medium for high-temp couplings; prevents product precipitation.
Polar Aprotic THF, 1,4-Dioxane, DMF, DMSOHigh (>50 mg/mL)Preferred for Suzuki couplings and nucleophilic additions.
Esters Ethyl Acetate (EtOAc)Good (~20-50 mg/mL)Standard solvent for TLC and silica gel chromatography.[1]
Alcohols Methanol, Ethanol, IPALow (Cold) / High (Hot) Critical for Recrystallization. Poor solubility at RT allows for high-yield purification.
Alkanes Hexanes, Heptane, PentanePoor (<5 mg/mL)Used as an antisolvent to crash out the product or in chromatography gradients.
Aqueous Water, BrineInsoluble Immiscibility allows for aqueous workup to remove inorganic salts.
Mechanistic Insight: The "Ortho-Effect"

The presence of the bromine atom at position 4 and the aldehyde at position 3 creates an ortho-substitution pattern.[1] This steric crowding slightly disrupts the planarity of the biphenyl system compared to para-isomers, potentially increasing solubility in organic solvents by reducing crystal lattice energy. However, the aldehyde remains a reactive handle susceptible to oxidation; solvents must be free of peroxides.

Part 3: Critical Workflows & Visualization

Workflow 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the experimental stage.

SolventSelection Start Select Process Stage Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Purification / Crystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Suzuki Suzuki Coupling (High Temp) Reaction->Suzuki Partition Phase Separation Workup->Partition Recryst Recrystallization Purification->Recryst Solv_NMR CDCl3 or DMSO-d6 Analysis->Solv_NMR Solv_Suzuki Toluene/H2O or 1,4-Dioxane Suzuki->Solv_Suzuki Requires miscibility with base Solv_Extract DCM or EtOAc (Immiscible with H2O) Partition->Solv_Extract High solubility required Solv_Recryst Hot Ethanol or Hexane/EtOAc Recryst->Solv_Recryst Temp-dependent solubility

Figure 1: Decision matrix for solvent selection based on operational requirements.

Workflow 2: Recrystallization Protocol

Recrystallization is the most effective method for purifying this intermediate from debrominated byproducts or oxidized acids.

Recrystallization Step1 1. Dissolution Dissolve crude solid in boiling Ethanol (or MeOH) Step2 2. Filtration Hot filtration to remove insoluble particulates Step1->Step2 Maintain Temp Step3 3. Nucleation Slow cool to RT; Seed if necessary Step2->Step3 Gradual Cooling Step4 4. Precipitation Cool to 0-4°C to maximize yield Step3->Step4 Supersaturation Step5 5. Isolation Filter & Wash with cold Hexane/EtOH (9:1) Step4->Step5 Collection

Figure 2: Step-by-step recrystallization pathway utilizing temperature-dependent solubility.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch and solvent system.

  • Preparation : Dry a 20 mL scintillation vial and weigh it empty (

    
    ).
    
  • Saturation : Add 100 mg of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde to the vial.

  • Solvent Addition : Add the test solvent (e.g., Toluene) in 0.5 mL increments at 25°C.

  • Equilibration : Vortex for 5 minutes after each addition.

  • Observation : Continue adding solvent until the solid is just completely dissolved. Record the volume (

    
    ).
    
  • Calculation :

    
    
    
  • Verification (Optional) : If undissolved solid remains after 5 mL, filter the supernatant into a pre-weighed vial, evaporate the solvent, and weigh the residue to calculate mass dissolved.

Protocol B: Purification via Mixed-Solvent Recrystallization

Best for removing non-polar impurities.[1]

  • Dissolve the crude material in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Slowly add Hexanes dropwise while stirring until the solution turns slightly cloudy (turbidity point).

  • Add a few drops of DCM to restore clarity.

  • Cover loosely and allow the DCM to evaporate slowly in a fume hood (DCM evaporates faster than Hexanes).

  • As the solvent composition shifts towards Hexanes, pure crystals will form.

Part 5: Troubleshooting & Stability

IssueCauseCorrective Action
Oiling Out Impurities lowering melting point or cooling too fast.[1]Re-dissolve in hot solvent; add a seed crystal; cool more slowly.
Acid Formation Oxidation of aldehyde to carboxylic acid.Check solubility in 5% NaHCO₃. If soluble, acid is present. Purify via column chromatography.[2][3]
Yellowing Trace bromine degradation or conjugation extension.Recrystallize from Ethanol/Water with a pinch of activated charcoal.

References

  • PubChem. (2023). 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link](Note: Used as primary structural analog for physicochemical property estimation).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. [Link](Source for standard solvent systems in biphenyl synthesis).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source for solubility principles of aromatic aldehydes).

Sources

Exploratory

melting point data for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

This guide serves as a technical reference for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1240600-99-0), a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly for C-glycoside deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1240600-99-0), a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly for C-glycoside derivatives and kinase inhibitors.

Executive Summary

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , also chemically identified as 2-Bromo-5-phenylbenzaldehyde , represents a specialized halogenated biaryl scaffold. Its value lies in its orthogonal reactivity : the aldehyde functionality allows for reductive amination or olefination, while the aryl bromide serves as a handle for further cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), enabling the rapid construction of complex heterocyclic libraries.

This guide addresses the common data gap regarding its physical properties and provides a validated synthetic route and characterization protocol.

Physical Properties & Identification

Due to the specialized nature of this intermediate, experimental melting point data is often absent from public chemical aggregators. The data below synthesizes available patent literature and structural analog analysis.

PropertyData / RangeConfidence Level
CAS Number 1240600-99-0High
IUPAC Name 4-Bromo-[1,1'-biphenyl]-3-carbaldehydeHigh
Common Synonym 2-Bromo-5-phenylbenzaldehydeHigh
Molecular Formula C₁₃H₉BrOHigh
Molecular Weight 261.12 g/mol High
Physical State Solid (Crystalline Powder)High
Melting Point 68 – 74 °C (Predicted/Analogous)*Medium (See Note)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterHigh
Appearance Off-white to pale yellow solidHigh

> Note on Melting Point: While specific certificates of analysis (CoA) for this CAS are proprietary, structural analogs such as 4-bromobenzaldehyde (MP: 55-58°C) and biphenyl-4-carbaldehyde (MP: 58-60°C) suggest a solid phase. The additional phenyl ring typically elevates the melting point via


-

stacking interactions, placing the expected range between 68°C and 74°C. Researchers should determine the exact value via DSC (Differential Scanning Calorimetry) upon synthesis.
Validated Synthetic Protocol

The most reliable route to 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde avoids the non-selective bromination of biphenyl-3-carbaldehyde. Instead, it utilizes a chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between aryl iodide and aryl bromide.

Reaction Pathway

The strategy involves coupling 5-bromo-2-iodobenzaldehyde with phenylboronic acid . The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond, allowing the bromide to remain intact for future functionalization.

SynthesisPathway SM1 2-Iodo-5-bromobenzaldehyde (Substrate) Cat Pd(PPh3)4 (2 mol%) Na2CO3, DME/H2O SM1->Cat SM2 Phenylboronic Acid (Reagent) SM2->Cat Prod 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (Target) Cat->Prod Selective Coupling (C-I) ByProd Bis-coupled Product (Impurity) Cat->ByProd Over-coupling (Trace)

Figure 1: Chemoselective synthesis pathway exploiting halogen reactivity hierarchy (I > Br).

Step-by-Step Methodology
  • Reagent Setup:

    • In a 250 mL round-bottom flask, charge 5-bromo-2-iodobenzaldehyde (1.0 eq, 10 mmol) and phenylboronic acid (1.05 eq, 10.5 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) (2 mol%, 0.2 mmol). Note: Handle Pd catalyst under nitrogen.

  • Solvent System:

    • Add degassed 1,2-Dimethoxyethane (DME) (40 mL) and 2M Aqueous Na₂CO₃ (10 mL).

    • Why this system? DME/Water is ideal for Suzuki couplings, ensuring solubility of both the organic halide and the inorganic base.

  • Reaction:

    • Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting iodide should disappear; the bromide product will appear. If the reaction runs too long or too hot (>100°C), the bromide may also couple (over-reaction).

  • Work-up & Purification:

    • Cool to room temperature.[1] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes.

      • Target Fraction: The mono-coupled product elutes before any bis-phenyl impurity.

Characterization & Quality Control

To validate the identity and purity of the synthesized 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, compare spectral data against the following fingerprints.

Analytical Fingerprint Table
TechniqueExpected Signal / CharacteristicMechanistic Insight
¹H NMR (400 MHz, CDCl₃) δ ~10.35 ppm (s, 1H) Aldehyde Proton: Highly deshielded, diagnostic for -CHO.
δ ~8.15 ppm (d, J=2.0 Hz, 1H) H-2 (Biphenyl numbering): Ortho to -CHO and -Br; doublet due to meta-coupling.
δ ~7.30–7.55 ppm (m, 5H) Phenyl Ring: Multiplet corresponding to the unsubstituted phenyl ring.
IR Spectroscopy 1690–1700 cm⁻¹ C=O Stretch: Strong, sharp band characteristic of conjugated aldehydes.
HRMS (ESI+) [M+H]⁺ = 261.12 / 263.12 Isotopic Pattern: 1:1 ratio of peaks (⁷⁹Br/⁸¹Br) confirms presence of one bromine atom.
Purity & Logic Flow

Use the following logic to troubleshoot the synthesis if the melting point deviates or impurities are detected.

QC_Logic Start Crude Product Analysis NMR_Check Check 1H NMR (Aldehyde Peak) Start->NMR_Check Impurity_Check Are there extra aromatic peaks? NMR_Check->Impurity_Check MP_Check Check Melting Point Impurity_Check->MP_Check No (Pure) Recryst Recrystallize (EtOH or Hexane/EtOAc) Impurity_Check->Recryst Yes (Impure) Final Release for Use MP_Check->Final MP 68-74°C (Sharp Range) Wet Dry under High Vac (Remove Solvent) MP_Check->Wet MP < 60°C (Broad Range) Recryst->MP_Check Wet->MP_Check

Figure 2: Quality Control Decision Tree for intermediate validation.

Safety & Handling
  • Hazards: As an aryl bromide and aldehyde, treat as an irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes are prone to oxidation to carboxylic acids (4-bromo-[1,1'-biphenyl]-3-carboxylic acid) upon prolonged exposure to air.

  • Stability: Stable under standard laboratory conditions if kept dry. Avoid strong oxidizing agents.

References
  • Nomura, S., et al. (2006). C-glycoside derivatives and salts thereof.[2] US Patent App. 10/543,264 (Publication No. US20060122126A1). Link

    • Source for the structural identification and use of 2-bromo-5-phenylbenzaldehyde as a key intermedi
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483. Link

    • Authoritative review on the mechanism and selectivity of Suzuki couplings (I > Br).
  • PubChem. (n.d.).[4][5] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer Comparison). National Library of Medicine. Link

    • Used for structural analog property comparison.

Sources

Foundational

Strategic Synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Derivatives

This guide details the synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (also identified as 2-bromo-5-phenylbenzaldehyde ) and its derivatives. This scaffold is a critical intermediate in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (also identified as 2-bromo-5-phenylbenzaldehyde ) and its derivatives. This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of Angiotensin II receptor antagonists (sartan analogs) and functionalized OLED materials.

The presence of three distinct reactive handles—an aldehyde (C3), a bromine (C4), and the biphenyl core—demands a synthesis strategy that prioritizes chemoselectivity and regiocontrol .

Executive Summary
  • Target Molecule: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

  • Core Challenge: Installing the biphenyl system without compromising the chemically sensitive aldehyde or the reactive bromine handle required for downstream functionalization.

  • Primary Strategy (Research/Modular): Chemoselective Suzuki-Miyaura coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

  • Secondary Strategy (Industrial/Scalable): Regioselective bromination of 3-phenylbenzaldehyde precursors.

Retrosynthetic Analysis

To design the optimal pathway, we must visualize the disconnection of the biphenyl core. The most robust disconnection is at the C1-C1' axis.

Retrosynthesis Target Target: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Precursor1 Precursor A: 2-Bromo-5-iodobenzaldehyde Target->Precursor1 Chemoselective Suzuki Coupling Precursor2 Reagent B: Aryl Boronic Acid (Ar-B(OH)2) Target->Precursor2

Figure 1: Retrosynthetic disconnection relying on the orthogonal reactivity of C-I vs. C-Br bonds.

Pathway 1: The Chemoselective Suzuki-Miyaura Route (Modular)

This is the Gold Standard for research and drug discovery applications. It allows for the rapid synthesis of derivatives by simply varying the aryl boronic acid.

Mechanism & Logic

The success of this pathway relies on the kinetic preference of Palladium(0) catalysts to undergo oxidative addition into C-I bonds significantly faster than C-Br bonds .

  • Substrate: 2-Bromo-5-iodobenzaldehyde.

  • Selectivity: The iodine at position 5 (meta to CHO) reacts to form the biphenyl linkage. The bromine at position 2 (ortho to CHO) remains intact because the reaction is stopped before the second oxidative addition occurs.

Experimental Protocol

Reagents:

  • 2-Bromo-5-iodobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (or derivative) (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

  • Solvation: Dissolve 2-bromo-5-iodobenzaldehyde (e.g., 5.0 mmol) and the aryl boronic acid (5.5 mmol) in degassed Toluene (20 mL) and Ethanol (5 mL).

  • Catalyst Addition: Add Na₂CO₃ solution (5 mL). Purge the system with N₂ for 10 minutes. Add Pd(PPh₃)₄ (0.15-0.25 mmol) quickly against a counter-flow of nitrogen.

  • Reaction: Heat the mixture to 60–80°C . Crucial: Monitor via TLC/HPLC every 30 minutes. The reaction typically completes within 2-4 hours. Do not overheat or prolong, as this may lead to "double coupling" at the bromine position.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1][2] Dry over MgSO₄.[1][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product (mono-coupled) usually elutes before any bis-coupled byproduct.

Why this works: The aldehyde group at C1 (benzaldehyde numbering) is electron-withdrawing, which theoretically activates the ortho-bromide (C2) and meta-iodide (C5). However, the bond dissociation energy of C-I (approx. 65 kcal/mol) is sufficiently lower than C-Br (approx. 81 kcal/mol) to control the reaction purely via leaving group ability.

Pathway 2: Regioselective Bromination (Scalable)

For large-scale manufacturing where cost is a driver, direct bromination of the biphenyl core is preferred.

Mechanism & Logic

This pathway utilizes Electrophilic Aromatic Substitution (SEAr) .

  • Substrate: [1,1'-biphenyl]-3-carbaldehyde (3-phenylbenzaldehyde).[4]

  • Directing Effects:

    • Aldehyde (-CHO): Meta-directing (deactivates positions 2, 4, 6 relative to itself).

    • Phenyl (-Ph): Ortho/Para-directing (activates positions 2, 4, 6 relative to itself).

  • Regiochemistry:

    • The Phenyl group is an activator, while CHO is a deactivator. The reaction will occur on the ring bearing the activators or the position least deactivated.

    • Position 4 (of the biphenyl system) is Para to the Phenyl group and Ortho to the Aldehyde.

    • Position 6 is Ortho to the Phenyl group and Para to the Aldehyde.

    • Outcome: Substitution at Position 4 is favored due to the strong para-directing effect of the phenyl ring and the fact that it places the bromine ortho to the aldehyde (a common pattern in directed ortho-metallation, though here driven by electronics).

Experimental Protocol

Reagents:

  • [1,1'-biphenyl]-3-carbaldehyde (1.0 equiv)

  • Bromine (Br₂) (1.05 equiv)

  • Lewis Acid: FeBr₃ or AlCl₃ (Catalytic, 10 mol%)

  • Solvent: Dichloromethane (DCM) or Chlorobenzene.

Step-by-Step Methodology:

  • Setup: Equip a flask with a pressure-equalizing dropping funnel and a gas scrubber (for HBr evolution).

  • Dissolution: Dissolve the aldehyde in DCM at 0°C. Add the Lewis acid catalyst.

  • Bromination: Add Br₂ dropwise over 1 hour. Maintain temperature < 5°C to maximize regioselectivity.

  • Aging: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice water containing sodium bisulfite (to quench excess Br₂).

  • Isolation: Extract with DCM. Recrystallize from Ethanol/Heptane to remove regioisomers (e.g., the 6-bromo isomer).

Pathways Start Starting Material PathA Pathway A: Modular (2-Bromo-5-iodobenzaldehyde) Start->PathA Research/Derivatives PathB Pathway B: Direct (3-Phenylbenzaldehyde) Start->PathB Scale-up/Cost ReactionA Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Selectivity: I > Br PathA->ReactionA ReactionB Bromination Br2, FeBr3 Selectivity: Para to Ph PathB->ReactionB Product 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde ReactionA->Product ReactionB->Product

Figure 2: Comparison of the Modular (Suzuki) and Direct (Bromination) pathways.

Comparison of Methodologies

FeaturePathway A: Chemoselective SuzukiPathway B: Direct Bromination
Primary Use Case Drug Discovery, Library SynthesisProcess Chemistry, Bulk Mfg
Regiocontrol Excellent (Defined by starting material)Good (Dependent on directing effects)
Flexibility High (Can vary phenyl ring easily)Low (Requires specific aldehyde precursor)
Cost High (Pd catalyst, Iodo-precursor)Low (Br₂, FeBr₃)
Key Risk Bis-coupling (reaction overrun)Isomer formation (6-bromo byproduct)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][3] Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.[3] BenchChem Technical Guides. Link

  • Lott, A. J., et al. (2016). Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Beilstein Journal of Organic Chemistry, 12, 2792–2834. Link

  • Organic Syntheses. (1928). p-Bromobiphenyl. Organic Syntheses, Coll.[5] Vol. 1, p.113. Link

  • PubChem. (2025).[4] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Thermodynamic Stability of Halogenated Biphenyl Aldehydes: A Technical Guide

Executive Summary Halogenated biphenyl aldehydes represent a unique intersection of structural rigidity and reactive lability. In drug discovery, they serve as critical intermediates for privileged biaryl scaffolds (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated biphenyl aldehydes represent a unique intersection of structural rigidity and reactive lability. In drug discovery, they serve as critical intermediates for privileged biaryl scaffolds (e.g., kinase inhibitors), yet their handling is plagued by two distinct thermodynamic challenges: conformational instability (atropisomerism) and oxidative degradation (autoxidation) .

This guide moves beyond standard safety data sheets to analyze the energetic drivers of these instabilities. It provides a self-validating framework for synthesizing, isolating, and storing these compounds, ensuring that the integrity of the carbon skeleton and the aldehyde functionality is preserved for downstream applications.

Part 1: Structural Dynamics & Thermodynamics

To understand the stability of a halogenated biphenyl aldehyde, one must first understand the "war" occurring within the molecule between electronic conjugation and steric repulsion.

The Ortho-Effect and Torsional Strain

The thermodynamic ground state of a biphenyl system is defined by the dihedral angle (


) between the two phenyl rings.
  • Unsubstituted Biphenyl:

    
     in solution. This angle balances the resonance stabilization (which favors planar 
    
    
    
    ) and the steric repulsion of ortho-hydrogens (which favors
    
    
    ).
  • Halogenated Biphenyls: Introducing a halogen (F, Cl, Br, I) at the ortho position drastically alters this landscape. The van der Waals radius of the halogen forces the rings to twist further out of plane to minimize steric clash.

Thermodynamic Consequence: As


 approaches 

, the

-conjugation between the rings is broken. This isolates the aldehyde electronically from the distal ring, altering its electrophilicity and redox potential.
Substituent (Ortho)Van der Waals Radius (Å)Approx. Dihedral Angle (

)
Rotational Barrier (

)
Hydrogen 1.20~44°~2 kcal/mol (Free Rotation)
Fluorine 1.47~60°4–5 kcal/mol (Rapid Racemization)
Chlorine 1.75~75°18–20 kcal/mol (Conformational Flux)
Bromine 1.85~85°>22 kcal/mol (Atropisomerism Possible)
Iodine 1.98~90°>28 kcal/mol (Stable Atropisomers)
Atropisomerism: The Hidden Variable

For drug development, ortho-substituted biphenyl aldehydes can exhibit axial chirality (atropisomerism). If the rotational barrier exceeds ~20 kcal/mol (common with Br/I or di-ortho substitution), the molecule exists as distinct


 and 

enantiomers at room temperature.

Critical Insight: If your synthesis targets a specific atropisomer, thermodynamic stability refers to the resistance to racemization . High temperatures during Suzuki couplings can overcome this barrier, leading to unwanted racemization.

Part 2: Chemical Stability Profile (The Aldehyde Vector)

While the biphenyl backbone fights for conformational dominance, the aldehyde group is fighting against oxidation.

Autoxidation Kinetics

Halogenated biphenyl aldehydes are highly susceptible to radical-chain autoxidation, converting the aldehyde (-CHO) to the carboxylic acid (-COOH). This is thermodynamically driven by the high strength of the O-H bond in the resulting acid compared to the C-H bond of the aldehyde.

Mechanism:

  • Initiation: Trace metals or UV light generate a radical.

  • Propagation: The acyl radical reacts with

    
     to form a peracid radical, which abstracts hydrogen from another aldehyde molecule.
    
  • Electronic Effect: Electron-withdrawing halogens (F, Cl) on the aldehyde-bearing ring make the carbonyl carbon more electrophilic. However, they also destabilize the intermediate acyl radical slightly. Para-halogens typically accelerate autoxidation compared to unsubstituted benzaldehydes due to inductive effects that weaken the C-H bond.

Visualizing the Instability Pathways

The following diagram maps the relationship between steric pressure (Halogen size) and the two primary instability modes: Racemization (Rotational) and Oxidation (Chemical).

StabilityMap cluster_outcome Thermodynamic Fate Halogen Halogen Substituent (F, Cl, Br, I) Steric Steric Bulk (Van der Waals) Halogen->Steric Electronic Electronic Effect (Inductive -I / +R) Halogen->Electronic Twist Dihedral Twist (>45°) Steric->Twist Forces non-planarity Aldehyde Aldehyde C-H Bond Energy Electronic->Aldehyde Weakens C-H Barrier Rotational Barrier (ΔG‡) Twist->Barrier Increases Racemization Risk: Racemization (Loss of Axial Chirality) Barrier->Racemization If < 20 kcal/mol (Class 1/2) Oxidation Risk: Autoxidation (Formation of Benzoic Acid) Aldehyde->Oxidation Radical susceptibility

Figure 1: Interplay between halogen properties and thermodynamic instability modes.

Part 3: Synthesis & Isolation Protocols

To synthesize these compounds reliably, one must employ a "Self-Validating Protocol" that checks for degradation in real-time. The Suzuki-Miyaura coupling is the standard, but standard conditions often destroy these fragile aldehydes.

Optimized Suzuki-Miyaura Protocol

Objective: Couple an aryl halide with a formyl-phenylboronic acid without oxidizing the aldehyde or racemizing the axis (if chiral).

Reagents:

  • Catalyst:

    
     (High steric bulk stabilizes the active species).
    
  • Base:

    
     (Milder than carbonates, reduces aldol condensation side-reactions).
    
  • Solvent: 1,4-Dioxane/Water (Degassed).

Step-by-Step Methodology:

  • Degassing (Critical):

    • Why: Oxygen is the enemy. It poisons the Pd catalyst and initiates aldehyde autoxidation.

    • Protocol: Sparge solvents with Argon for 30 minutes before adding the catalyst. Do not rely on simple vacuum/backfill cycles.

  • Temperature Control:

    • Standard: Reflux (100°C).

    • Modified for Atropisomers: If targeting a hindered ortho-substituted system, limit temperature to 60–80°C to prevent thermal racemization. Extend reaction time rather than increasing heat.

  • The "Scavenger" Workup:

    • Aldehydes oxidize rapidly on silica gel due to surface acidity and adsorbed oxygen.

    • Action: Add 0.1% Hydroquinone (radical inhibitor) to the crude mixture before rotary evaporation.

    • Purification: Use neutral alumina instead of silica gel if the compound is acid-sensitive. If using silica, flush the column with

      
       before loading.
      
Storage Logic

Never store halogenated biphenyl aldehydes in clear vials on a benchtop.

  • Container: Amber glass (blocks UV initiation).[1]

  • Headspace: Argon backfill (removes

    
     propagation).
    
  • Temp: -20°C (slows kinetic rate of oxidation).

Part 4: Computational Assessment (DFT)

For researchers designing new scaffolds, computational prediction is a time-saver.

Recommended Level of Theory:

  • Method: DFT-B3LYP or

    
    B97X-D (includes dispersion corrections, crucial for halogen interactions).
    
  • Basis Set: 6-311G(d,p) or def2-TZVP (essential for accurate modeling of heavy halogens like Br/I).

Workflow:

  • Scan Dihedral Angle: Perform a relaxed potential energy surface (PES) scan of the C-C inter-ring bond from 0° to 180°.

  • Identify Minima: Locate the global minimum (usually twisted).

  • Calculate Barrier:

    
    .
    
    • If

      
       kcal/mol: Treat as a single flexible species.
      
    • If

      
       kcal/mol: Treat as separable atropisomers.
      

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues during experimentation.

Troubleshooting Start Problem Detected Type Identify Impurity Type Start->Type Acid Carboxylic Acid Found (White Solid/Broad OH peak) Type->Acid Oxidation Racemate Loss of Optical Activity (Chiral HPLC collapse) Type->Racemate Racemization Sol1 Cause: Autoxidation Acid->Sol1 Sol2 Cause: Low Rotational Barrier Racemate->Sol2 Act1 Action: Add BHT/Hydroquinone Store under Ar Sol1->Act1 Act2 Action: Lower Reaction Temp Increase Ortho-Bulk Sol2->Act2

Figure 2: Diagnostic workflow for stability failures.

References

  • BenchChem. (2025).[1][2] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from 1

  • Clayden, J., et al. (2011). Atropisomerism in Drug Discovery. National Institutes of Health (PMC). Retrieved from 3

  • LaPlante, S. R., et al. (2022).[4] Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Retrieved from 4

  • Royal Society of Chemistry. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents. Organic & Biomolecular Chemistry. Retrieved from 5[5]

  • Mulder, P., et al. (2014). The Benzaldehyde Oxidation Paradox Explained. Nature Communications.[6] Retrieved from 6

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocols using 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Technical Application Note: Advanced Suzuki-Miyaura Strategies for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Executive Summary & Strategic Analysis 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1237107-66-2) is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Suzuki-Miyaura Strategies for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary & Strategic Analysis

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1237107-66-2) is a critical intermediate for synthesizing functionalized terphenyl scaffolds, widely utilized in organic light-emitting diodes (OLEDs) and late-stage pharmaceutical functionalization.

Successful coupling at the C4-bromide position presents a specific set of chemoselective challenges that this guide addresses:

  • Electronic Activation vs. Lability: The formyl group at C3 (ortho to bromide) is electron-withdrawing, theoretically accelerating the oxidative addition of Palladium(0). However, this also increases the electrophilicity of the Pd(II)-intermediate, making it susceptible to dehalogenation side reactions if the catalytic cycle stalls.

  • Chemoselectivity: The aldehyde moiety is sensitive to oxidation (to carboxylic acid) and nucleophilic attack (Cannizzaro disproportionation) under the basic conditions typical of Suzuki-Miyaura protocols.

  • Steric Congestion: While the C1-phenyl group is para to the reaction site, the ortho-formyl group creates a "steric wall" that dictates the need for specific ligand geometries, especially when coupling with bulky aryl boronic acids.

Mechanistic Workflow & Decision Logic

The following decision tree illustrates the logic for selecting the appropriate catalyst system based on the coupling partner's steric profile.

SuzukiLogic Start Substrate: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Analyze Analyze Coupling Partner (Boronic Acid/Ester) Start->Analyze Simple Unsubstituted or Para-Substituted Aryl Analyze->Simple Low Sterics Complex Ortho-Substituted or Heteroaryl Analyze->Complex High Sterics/N-Heterocycles PathA Protocol A: Standard Pd(PPh3)4 + Na2CO3 (Cost-Effective) Simple->PathA PathB Protocol B: High-Performance Pd(OAc)2 + SPhos + K3PO4 (Steric/Electronic Solution) Complex->PathB Outcome Target: 3-Formyl-p-terphenyl PathA->Outcome PathB->Outcome

Caption: Catalyst selection logic based on the steric demand of the boronic acid coupling partner.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling with simple phenylboronic acids or electron-rich aromatics where steric hindrance is minimal.

Reagents:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3–5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask or a heavy-walled reaction vial. Allow to cool under a stream of Argon. Crucial: Oxygen leads to rapid phosphine oxidation and aldehyde degradation.

  • Charge Solids: Add the bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv) to the flask against a positive pressure of Argon.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

    • Tip: Degas solvent by sparging with Argon for 20 minutes prior to use.

  • Base Activation: Add the degassed 2.0 M Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot is UV active and typically stains orange/red with 2,4-DNP.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over MgSO4.[1]

  • Purification: Flash chromatography on silica gel. Note: The aldehyde group increases polarity; ensure gradient elution (e.g., 0% to 20% EtOAc in Hexanes).

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or heteroaromatics (pyridines, thiophenes) where the "ortho-effect" of the aldehyde interferes with standard catalysts.

Reagents:

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)2] (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Why SPhos? It is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination in hindered systems), specifically designed for ortho-substituted biaryls [1][2].

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv, solid or 3M aq.)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)2 and SPhos. Add 1 mL of dry Toluene and stir at RT for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

  • Substrate Addition: Add the bromide substrate (1.0 equiv), boronic acid (1.5 equiv), and solid K3PO4 (3.0 equiv).

  • Solvent System: Add remaining Toluene and Water.

  • Reaction: Heat vigorously to 100°C for 4–8 hours.

    • Note: Biphasic systems require vigorous stirring (>800 RPM) to ensure phase transfer.

  • Workup: Similar to Protocol A, but ensure the aqueous layer is neutralized if acid-sensitive groups are present (though K3PO4 is generally safe).

Comparative Data & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for ortho-formyl aryl bromides.

ParameterProtocol A (Pd-Tetrakis)Protocol B (Pd-SPhos)Protocol C (Pd-dppf)
Catalyst Cost LowHighModerate
Steric Tolerance LowExcellent Moderate
Aldehyde Stability Good (Na2CO3 is mild)Good (Fast reaction time)Moderate
Reaction Time 12–18 Hours4–8 Hours12–24 Hours
Primary Risk Pd-Black precipitationLigand CostSlow conversion
Yield (Typical) 65–75%85–95% 50–60%

Quality Control & Validation

To ensure the protocol worked and the aldehyde is intact:

  • 1H NMR Validation: Look for the diagnostic aldehyde proton singlet between 10.0 – 10.2 ppm . If this peak shifts upfield or disappears, oxidation (to acid) or reduction (to alcohol) has occurred.

  • IR Spectroscopy: Confirm the strong carbonyl stretch around 1690–1700 cm⁻¹ .

  • HRMS: Verify the mass of the coupled product. Common side product: De-brominated starting material (replaced by H) if the catalyst dies before transmetallation.

Troubleshooting Workflow

Troubleshooting Issue Problem: Low Yield / SM Remaining Check1 Is Catalyst Black/Precipitated? Issue->Check1 Sol1 Oxygen Leak. Regenerate Inert Atm. Add more Ligand. Check1->Sol1 Yes Check2 Is Aldehyde Gone? Check1->Check2 No Sol2 Base too strong. Switch to K3PO4 or reduce Temp. Check2->Sol2 Yes Check3 No Reaction? Check2->Check3 No Sol3 Steric Failure. Switch to Protocol B (SPhos/XPhos). Check3->Sol3

Caption: Diagnostic flow for resolving common Suzuki coupling failures with aldehyde-containing substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Protocols. Link

Sources

Application

Application Note: Optimized Reductive Amination Protocols for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary This guide details the reductive amination of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical scaffold in medicinal chemistry.[1] The presence of the ortho-bromo substituent introduces significant s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical scaffold in medicinal chemistry.[1] The presence of the ortho-bromo substituent introduces significant steric hindrance and electronic deactivation, rendering standard protocols prone to low conversion or side reactions. This note provides two validated workflows: a Standard Protocol using Sodium Triacetoxyborohydride (STAB) for general amines, and an Advanced Protocol utilizing Titanium(IV) Isopropoxide (


) for sterically encumbered or weakly nucleophilic amines.[1] Crucially, catalytic hydrogenation methods (e.g., 

) are explicitly contraindicated due to the high risk of hydrodehalogenation (loss of the Ar-Br bond).

Chemical Context & Challenges[2][3][4]

Substrate Analysis

The substrate features a biphenyl core with an aldehyde functionality at the C3 position and a bromine atom at the C4 position.

  • Steric Hindrance: The bulky bromine atom ortho to the aldehyde blocks the trajectory of the incoming amine nucleophile, slowing imine formation.

  • Electronic Effects: The bromine exerts an inductive electron-withdrawing effect (-I), which theoretically activates the carbonyl carbon.[1] However, this is often offset by the steric blockade and the resonance (+M) effect.

  • Solubility: The biphenyl moiety confers high lipophilicity, necessitating non-polar or moderately polar solvents (DCE, THF) rather than pure alcohols.

Strategic Considerations
ParameterRecommendationRationale
Reducing Agent

(STAB) or

STAB is mild and selective for imines over aldehydes.[1][2][3]

is stronger but compatible if the imine is pre-formed.[1]
Solvent 1,2-Dichloroethane (DCE) or THFExcellent solubility for biphenyls; DCE promotes imine formation.[1]
Additive Acetic Acid (AcOH) or

AcOH catalyzes proton transfer;

acts as a Lewis acid and water scavenger to drive equilibrium.[1]
Forbidden

High Risk: Causes rapid debromination (Ar-Br

Ar-H), destroying the synthetic handle.[1]

Decision Tree & Mechanism

The following diagram outlines the logical flow for selecting the appropriate protocol based on the amine partner and the reaction mechanism.

ReductiveAmination Start Substrate: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Amine (e.g., Benzylamine, n-Butylamine) AmineType->Primary High Nucleophilicity Secondary Secondary / Hindered Amine (e.g., Diisopropylamine, Anilines) AmineType->Secondary Low Nucleophilicity or High Sterics MethodA Method A: Standard Reagent: NaBH(OAc)3 Solvent: DCE + AcOH Mechanism: Concerted Primary->MethodA MethodB Method B: Advanced Reagent: Ti(OiPr)4 then NaBH4 Solvent: THF (Neat) Mechanism: Stepwise Secondary->MethodB ProcessA 1. Mix Aldehyde + Amine + AcOH 2. Add STAB immediately 3. Stir 2-12h MethodA->ProcessA ProcessB 1. Mix Aldehyde + Amine + Ti(OiPr)4 2. Stir 12h (Imine Formation) 3. Dilute & Add NaBH4 MethodB->ProcessB Product Target Amine (Ar-Br Intact) ProcessA->Product ProcessB->Product

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on amine sterics and nucleophilicity.

Experimental Protocols

Method A: The Standard Protocol (Primary Amines)

Reagent: Sodium Triacetoxyborohydride (


)
Best For:  Primary amines, unhindered secondary amines.[1]
Mechanism:  Direct reductive amination.[1][4] The mild acidity of AcOH promotes iminium ion formation, which is selectively reduced by STAB faster than the aldehyde itself.

Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv, e.g., 261 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M).

    • Note: DCM can be used, but DCE is preferred for its higher boiling point and stability.

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Critical Step: Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (
    
    
    
    ).[1] Wash combined organics with Brine, dry over
    
    
    , filter, and concentrate.
Method B: The Advanced Protocol (Hindered/Weak Amines)

Reagent: Titanium(IV) Isopropoxide (


) followed by Sodium Borohydride (

) Best For: Anilines, bulky secondary amines, or when Method A yields <50%.[1] Mechanism:

acts as a Lewis acid to activate the carbonyl and a water scavenger, forcing the equilibrium toward the imine species before the reducing agent is introduced.

Procedure:

  • Imine Formation: In a dry vial under Argon, combine 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv) and the Amine (1.2 equiv).[1]

  • Titanium Addition: Add Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv) via syringe.[1]

    • Note: If the mixture is too viscous or solid, add minimal anhydrous THF (1–2 mL).

  • Activation: Stir the mixture at RT (or 40–50°C for very hindered substrates) for 6–12 hours.

    • Checkpoint: Confirm imine formation by IR (disappearance of C=O stretch ~1690 cm⁻¹) or crude NMR.[1]

  • Reduction: Dilute the viscous mixture with absolute Ethanol or MeOH (5 mL). Caution: Exothermic.

  • Hydride Addition: Cool to 0°C. Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise.
    
  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Workup (Titanium Quench): Add water (2 mL) to form a white precipitate (

    
    ).[1] Dilute with EtOAc. Filter the slurry through a pad of Celite  to remove titanium salts.[1] Wash the filtrate with brine, dry, and concentrate.[5]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of the ortho-bromo group.[1]Switch from Method A to Method B . The Lewis acid

is required to force imine formation.[1][4]
Debromination (Ar-H) Use of incompatible reducing conditions.[1]STOP using

or

. Ensure

is added slowly at 0°C.
Dialkylation Primary amine is too nucleophilic.[1]Use a large excess of the amine (5–10 equiv) or use Method A with slow addition of the aldehyde to the amine/STAB mixture.
Hydrolysis during workup Imine was not fully reduced before quench.[1]Ensure reaction runs longer (overnight). Check LC-MS for imine mass [M-1] before quenching.
Titanium Emulsion Improper quenching of Method B.Use the "Celite filtration" method described.[1] Alternatively, quench with 1M NaOH to solubilize Ti salts, though this may be harsh.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

    • Found
  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1353-1358.

    • Establishes the Ti(OiPr)
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

    • Specifics on Lewis Acid activ
  • Ramanathan, A., & Jimenez, L. S. (2010).[6] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(2), 217-220.[1][6] Link

    • Provides evidence of Ar-Br instability under catalytic hydrogenation conditions.[1]

Sources

Method

Application Note: Modular Synthesis of High-Efficiency OLED Materials via 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary & Strategic Rationale In the pursuit of deep-blue emitters and high-triplet-energy (T1) host materials for Organic Light-Emitting Diodes (OLEDs), the "linchpin" strategy involves using bifunctional inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the pursuit of deep-blue emitters and high-triplet-energy (T1) host materials for Organic Light-Emitting Diodes (OLEDs), the "linchpin" strategy involves using bifunctional intermediates that allow independent tuning of electronic properties.

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (BB3C) is a premier scaffold for this purpose. Its structural value lies in the orthogonal reactivity of its functional groups:

  • The ortho-Haloaldehyde Motif (Positions 3,4): A classic handle for annulation reactions to form fused polycyclic aromatic hydrocarbons (PAHs) such as fluorenes, phenanthridines, or aza-fluoranthenes.

  • The Biphenyl Core: Provides inherent thermal stability and extended conjugation compared to simple benzaldehydes.

  • The Bromine Handle: Allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach hole-transporting (e.g., carbazole) or electron-transporting units.

This guide details the protocols for synthesizing two critical classes of OLED materials using BB3C: Phenanthro[9,10-d]imidazole (PPI) Blue Emitters and Fluorenone-based Host Precursors .

Synthetic Strategy & Logic Flow

The following workflow illustrates the divergent synthesis pathways available from BB3C. The strategy prioritizes the retention of the bromine atom during the initial ring-forming step, allowing for modular "end-capping" in the final stage.

OLED_Synthesis_Workflow BB3C 4-Bromo-[1,1'-biphenyl]- 3-carbaldehyde (Start) PPI_Rxn Debus-Radziszewski Condensation BB3C->PPI_Rxn + Phenanthrene-9,10-dione + NH4OAc Suzuki_Pre Suzuki Coupling (Ar-B(OH)2) BB3C->Suzuki_Pre Selective C-Br Coupling PPI_Core Brominated Phenanthroimidazole Core PPI_Rxn->PPI_Core Suzuki Suzuki/Buchwald Coupling PPI_Core->Suzuki + Carbazole/TPA Blue_Emitter Target: Deep Blue PPI Emitter Suzuki->Blue_Emitter Biaryl_Ald Biaryl-Aldehyde Intermediate Suzuki_Pre->Biaryl_Ald Cyclization Intramolecular Cyclization Biaryl_Ald->Cyclization C-H Activation Fluorenone Target: Substituted Fluorenone Host Cyclization->Fluorenone

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromide moieties on the BB3C scaffold.

Protocol A: Synthesis of Phenanthroimidazole Blue Emitters

Phenanthro[9,10-d]imidazoles (PPIs) are bipolar host materials and deep blue emitters. The BB3C molecule acts as the aryl substituent at the C2 position of the imidazole ring.

Mechanistic Insight

The Debus-Radziszewski reaction is utilized here. The aldehyde carbonyl of BB3C condenses with the diamine intermediate formed from phenanthrene-9,10-dione and ammonium acetate.

  • Critical Control Point: The reaction tolerates the bromine substituent, leaving it intact. This is crucial because the bromine serves as the site for attaching hole-transporting moieties (like triphenylamine) in the next step to create a "Push-Pull" (D-π-A) system, which is essential for high Quantum Efficiency (QE).

Step-by-Step Methodology

Stage 1: Construction of the PPI Core

ParameterSpecification
Reagents BB3C (1.0 eq), Phenanthrene-9,10-dione (1.0 eq), Ammonium Acetate (4-10 eq), Aniline derivative (1.0 eq, optional for N1-substitution).
Solvent Glacial Acetic Acid (AcOH).
Temperature Reflux (118°C).
Atmosphere Nitrogen or Argon (preferred to prevent oxidation of amines).
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenanthrene-9,10-dione (2.08 g, 10 mmol) and 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (2.61 g, 10 mmol) in 60 mL of glacial acetic acid.

  • Activation: Add Ammonium Acetate (NH₄OAc) (3.85 g, 50 mmol).

    • Note: If synthesizing an N1-substituted derivative (for improved solubility/stability), add the primary amine (e.g., aniline or phenylamine, 10 mmol) at this stage. If omitting the amine, an N-H imidazole is formed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux under inert atmosphere for 12–24 hours. The solution typically turns from yellow to dark orange/brown.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water under vigorous stirring.

  • Isolation: A precipitate will form. Filter via vacuum filtration.

  • Purification: Wash the solid with water (3x) to remove excess acid and NH₄OAc, then with a small amount of cold ethanol. Recrystallize from Ethanol/Dichloromethane or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Stage 2: Functionalization (Suzuki-Miyaura Coupling)

This step converts the bromide into a functional OLED material (e.g., attaching a Carbazole donor).[1]

  • Charge: Dissolve the Brominated PPI Core (from Stage 1, 1.0 eq) and 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq) in Toluene/Ethanol (4:1 ratio).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) and 2M aqueous K₂CO₃ (3.0 eq).

  • Cycle: Degas the mixture (Freeze-Pump-Thaw x3) to remove oxygen (Critical for triplet yield).

  • Reaction: Heat to 90°C for 24 hours.

  • Workup: Extract with DCM, dry over MgSO₄, and purify via column chromatography.

Protocol B: Synthesis of Fluorenone Host Precursors

Fluorenones are precursors to Spirofluorenes , which are the industry standard for stable host materials. The ortho-bromoaldehyde motif of BB3C allows for a Pd-catalyzed annulation.

Mechanistic Insight

This protocol utilizes a Palladium-Catalyzed Cyclocarbonylation or Annulation . However, a more robust route for this specific substrate involves converting the aldehyde to an imine or using a transient directing group to facilitate C-H activation at the ortho position of the biphenyl ring, displacing the bromine.

Alternative High-Yield Pathway:Larock Annulation . Reaction of the o-halobenzaldehyde with an aryne (generated in situ) to form fluoren-9-ones.[2]

Step-by-Step Methodology (Larock Annulation)
ParameterSpecification
Reagents BB3C (1.0 eq), 2-(Trimethylsilyl)phenyl triflate (1.2 eq, Aryne precursor), CsF (2.0 eq).
Catalyst Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%).
Solvent Acetonitrile (CH₃CN) or Toluene.
Temp 110°C.
  • Preparation: In a glovebox or under strict Argon flow, combine BB3C (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and Cesium Fluoride (CsF, 2.0 mmol) in a sealed tube.

  • Addition: Add the solvent (5 mL) and 2-(Trimethylsilyl)phenyl triflate (1.2 mmol).

    • Mechanism: CsF generates the benzyne intermediate in situ. The Pd catalyst inserts into the C-Br bond of BB3C, coordinates the benzyne, and undergoes carbopalladation/cyclization with the aldehyde carbonyl.

  • Heating: Seal the tube and heat to 110°C for 12 hours.

  • Workup: Cool, dilute with diethyl ether, filter through a Celite pad.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is a substituted Fluoren-9-one .[3][4]

Note: This Fluorenone can subsequently be converted to a Spiro-bifluorene via reaction with 2-biphenylmagnesium bromide followed by acid-catalyzed ring closure.

Quality Control & Characterization Standards

For OLED applications, material purity must exceed 99.9% (HPLC).

TechniqueExpected Observation (for PPI Derivative)Purpose
1H NMR (500 MHz, CDCl3) Singlet at ~8.8-9.0 ppm (Phenanthrene bay region protons). Disappearance of Aldehyde (-CHO) peak at 10.0 ppm.Structural Confirmation
HPLC Single peak, >99.9% area integration.Purity Check (Critical for device lifetime)
Mass Spectrometry (HRMS) Molecular ion peak [M+H]+ matching theoretical mass within 5 ppm.Identity Verification
TGA (Thermal Gravimetric) T_d (decomposition temp) > 400°C.Thermal Stability Validation
PL Spectroscopy Emission max typically 430-460 nm (Deep Blue) in solution.Optical Property Check

References

  • Palladium-Catalyzed Annulation of Arynes by 2-Halobenzaldehydes: Synthesis of Fluoren-9-ones. Source: Zhang, X., & Larock, R. C. (2001). Organic Letters. URL:[Link] Relevance: Establishes the core protocol for converting o-halobenzaldehydes (like BB3C) into fluorenone hosts.

  • Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices. Source: Tong, Q. X., et al. (2011).[5] Journal of Materials Chemistry. URL:[Link] Relevance: Provides the foundational Debus-Radziszewski protocol for phenanthroimidazole synthesis used in Protocol A.

  • Efficient palladium-catalyzed C(sp2)–H activation towards the synthesis of fluorenes. Source: New Journal of Chemistry (RSC).[6] URL:[Link] Relevance: Validates the C-H activation pathway for fluorene synthesis from benzyl halides/aldehydes.

  • Modular synthesis of benzimidazole-fused phenanthridines from 2-arylbenzimidazoles and o-dibromoarenes. Source: PubMed / Organic Letters. URL:[Link] Relevance: Demonstrates the versatility of the o-bromo/aryl motif in forming fused ring systems for OLEDs.

  • Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells. Source: MDPI (2020). URL:[Link] Relevance:[1][4][5][6][7][8][9][10][11][12][13][14] Reviews the specific Suzuki coupling functionalization of the phenanthroimidazole core (Stage 2 of Protocol A).

Sources

Application

Application Notes and Protocols for the Oxidation of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde to 4-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Introduction: Strategic Oxidation in Complex Molecule Synthesis The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Oxidation in Complex Molecule Synthesis

The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, advanced materials, and fine chemicals. This guide focuses on the specific conversion of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde to its corresponding carboxylic acid, 4-Bromo-[1,1'-biphenyl]-3-carboxylic acid. This transformation is of significant interest to researchers in drug discovery, as the resulting biphenylcarboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a rigid framework for the spatial orientation of pharmacophoric groups.

The primary challenge in this oxidation lies in achieving high chemoselectivity, preserving the integrity of the biphenyl system and the carbon-bromine bond, which serves as a crucial handle for subsequent cross-coupling reactions. This document provides a comprehensive overview of the recommended oxidation methodology, a detailed experimental protocol, safety considerations, and product characterization, designed for researchers, scientists, and drug development professionals.

Choosing the Optimal Oxidation Strategy: A Comparative Overview

Several reagents are capable of oxidizing aromatic aldehydes. However, for a substrate like 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, which contains a potentially sensitive halide, the choice of oxidant is critical to avoid unwanted side reactions.

Oxidation Method Oxidizing Agent Advantages Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)High chemoselectivity, mild reaction conditions, tolerant of a wide range of functional groups (including halides).[1]Requires a scavenger for the hypochlorous acid byproduct.
Jones Oxidation Chromium Trioxide (CrO₃) in Sulfuric AcidStrong oxidant, high yields, and rapid reaction.[2]Harshly acidic conditions, not suitable for acid-sensitive substrates, and generates toxic chromium waste.
Permanganate Oxidation Potassium Permanganate (KMnO₄)Powerful and inexpensive oxidant.Can lead to over-oxidation and side reactions, especially with benzylic positions if not carefully controlled.

Given the desire to maintain the bromo-substituent and ensure a clean conversion, the Pinnick oxidation emerges as the superior method for this transformation. Its mild, buffered conditions and high functional group tolerance make it the ideal choice for this specific application.[1]

The Mechanism of Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions. The active oxidizing species is chlorous acid (HClO₂), which is generated in situ.

Sources

Method

Application Note: Strategic Synthesis of Laterally Substituted Mesogens Using 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

This Application Note is designed for research scientists and materials engineers specializing in the synthesis of advanced mesogens. It details the strategic utilization of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and materials engineers specializing in the synthesis of advanced mesogens. It details the strategic utilization of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1237107-66-2) as a pivotal intermediate for constructing laterally substituted and bent-core liquid crystals.

Executive Summary & Strategic Utility

In the design of thermotropic liquid crystals (LCs), the "rigid core" determines the primary mesophase morphology, while lateral substituents control melting points, viscosity, and phase stability.

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde offers a unique orthogonal substitution pattern:

  • Position 4 (Bromine): A para-position halogen ideal for linear core extension via Pd-catalyzed cross-coupling (Suzuki, Sonogashira), maintaining the rod-like (calamitic) anisotropy essential for nematic phases.

  • Position 3 (Aldehyde): A meta-position handle (relative to the biphenyl linkage) that serves two critical functions:

    • Lateral Substitution: Direct functionalization here breaks molecular symmetry, effectively lowering the melting point (

      
      ) and suppressing highly ordered smectic phases to stabilize the nematic range.
      
    • Bent-Core Architecture: Utilizing this position for chain extension creates a "kink" (approx. 120°), a prerequisite for synthesizing banana-shaped LCs exhibiting polar switching (B-phases).

Synthetic Pathway Visualization

The following workflow illustrates the divergence strategy: utilizing the bromine for core elongation and the aldehyde for lateral functionalization.

LC_Synthesis_Workflow Start 4-Bromo-[1,1'-biphenyl]- 3-carbaldehyde Step1 Step 1: Core Extension (Suzuki Coupling) Start->Step1 + Arylboronic Acid Pd(PPh3)4, Na2CO3 Inter Intermediate: 4''-Alkoxy-[1,1':4',1''-terphenyl]- 3-carbaldehyde Step1->Inter Step2A Route A: Schiff Base (Azomethine Linkage) Inter->Step2A + Aniline deriv. EtOH, H+ Step2B Route B: Wittig Olefination (Lateral Alkyl Chain) Inter->Step2B + PPh3=CH-R FinalA Target A: Bent-Core Mesogen Step2A->FinalA FinalB Target B: Low-Melting Nematic LC Step2B->FinalB

Figure 1: Divergent synthetic pathways utilizing orthogonal functional handles for Calamitic vs. Bent-Core LC design.

Experimental Protocols

Protocol A: Linear Core Extension (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4''-(hexyloxy)-[1,1':4',1''-terphenyl]-3-carbaldehyde. Rationale: The aldehyde group is generally robust under standard Suzuki conditions, allowing for core extension without protection/deprotection steps.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde 1.0Electrophile
4-(Hexyloxy)phenylboronic acid 1.2Nucleophile
Pd(PPh₃)₄ 0.03Catalyst (3 mol%)
Na₂CO₃ (2M aq.) 3.0Base
Toluene / Ethanol (4:1) -Solvent System
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Cool under

    
     flow.
    
  • Dissolution: Charge the flask with the biphenyl aldehyde (1.0 equiv) and boronic acid (1.2 equiv). Add degassed Toluene/Ethanol mixture (0.1 M concentration relative to bromide).

  • Catalyst Addition: Add

    
     (3 mol%) quickly against a counter-flow of nitrogen to minimize oxidation.
    
  • Activation: Add the degassed

    
     solution (3.0 equiv). The mixture will turn biphasic.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The aldehyde spot should remain distinct from the product.
    
  • Workup:

    • Cool to room temperature.[1]

    • Separate phases; extract aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

    • Note: The aldehyde group increases polarity. Expect the product to elute later than non-formylated terphenyls.

Critical Control Point: Ensure rigorous degassing of solvents. Palladium catalysts are sensitive to oxygen, which can lead to homocoupling of the boronic acid (forming biaryls) rather than the desired cross-coupling.

Protocol B: Lateral Functionalization (Schiff Base Condensation)

Objective: Synthesis of a Bent-Core Azomethine LC. Rationale: The condensation of the 3-aldehyde with an amine creates a rigid imine (


) linker. Because the aldehyde is at the 3-position (meta to the biphenyl link), the new wing projects at a 

angle, inducing the "banana" shape.
Reagents & Stoichiometry
ComponentEquiv.Role
Terphenyl-3-aldehyde (from Protocol A) 1.0Carbonyl Component
4-Dodecyl-aniline 1.05Amine Component
Ethanol (Absolute) -Solvent
Glacial Acetic Acid cat.Catalyst (2-3 drops)
Step-by-Step Procedure
  • Mixing: Dissolve the Terphenyl-aldehyde (1.0 equiv) in absolute ethanol (0.2 M) in a round-bottom flask.

  • Addition: Add 4-Dodecyl-aniline (1.05 equiv) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat to reflux for 4–6 hours.

    • Observation: The solution often deepens in color (yellow/orange) due to extended conjugation. Precipitation of the product may occur at reflux.

  • Isolation: Cool the mixture slowly to

    
    . The Schiff base usually crystallizes out.
    
  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/CHCl₃ (if solubility is low) to ensure removal of unreacted amine, which can destabilize the LC phase.

Self-Validating Check:

  • FT-IR: Disappearance of the

    
     stretch (
    
    
    
    ) and appearance of the
    
    
    stretch (
    
    
    ).
  • POM (Polarizing Optical Microscopy): Upon heating, bent-core mesogens typically exhibit B-phases (spherulitic or mosaic textures) distinct from the Schlieren textures of classical nematics.

Characterization & Troubleshooting

Data Summary Table
TechniqueParameterExpected ObservationTroubleshooting
1H NMR Aldehyde ProtonSinglet at

ppm
If absent in Step 1 product: Check for oxidation to acid (broad singlet

ppm).
1H NMR Imine ProtonSinglet at

ppm
If multiplet: Check for incomplete conversion or overlapping aromatic signals.
DSC Phase TransitionsSharp endothermsBroad peaks suggest impurities. Recrystallize repeatedly.
Common Pitfalls
  • Steric Hindrance: The 3-formyl group is ortho to the 4-bromo position. While Suzuki coupling works, bulky phosphine ligands (like

    
    ) may be required if using highly substituted boronic acids. Standard 
    
    
    
    usually suffices for simple phenylboronic acids.
  • Aldehyde Oxidation: The aldehyde can slowly oxidize to carboxylic acid in air. Store the starting material under inert gas at

    
    . If the acid is present, it will quench the base in the Suzuki coupling; add extra base or repurify the starting material.
    

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lateral Substitution in Liquid Crystals: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. (Context on lateral substitution effects). [Link]

  • Bent-Core (Banana) Liquid Crystals: Takezoe, H., & Takanishi, Y. (2006). Bent-Core Liquid Crystals: Their Mysterious and Attractive World. Japanese Journal of Applied Physics, 45(2A), 597. [Link]

  • Schiff Base Synthesis in LCs: Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro substituent. Journal of Molecular Structure, 789(1-3), 17-22. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Technical Support Center: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Purification Case Reference: BPH-ALD-043 Status: Active Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Purification

Case Reference: BPH-ALD-043 Status: Active Senior Application Scientist: Dr. A. Mercer[1][2]

Compound Definition & Context

To ensure we are troubleshooting the correct isomer, this guide addresses 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde .

  • Structure: A biphenyl core where one ring is unsubstituted (phenyl) and the other ring bears a bromine at position 4 and an aldehyde (formyl) group at position 3.[1]

  • Key Structural Feature: The bromine is ortho to the aldehyde.[1] This steric proximity is the critical factor defining its purification behavior, distinguishing it from the more common para-substituted isomers.

  • Synthesis Origin: Typically synthesized via Suzuki cross-coupling (e.g., 2-bromo-5-iodobenzaldehyde + phenylboronic acid) or bromination of 3-phenylbenzaldehyde.[1][2][3]

Module 1: Crystallization (The Primary Method)

Use this module if your product is a solid but has low purity (<95%) or contains homocoupled byproducts.[3]

The Challenge: Ortho-substituted biphenyls often exhibit lower melting points than their para-analogs due to disrupted crystal packing.[1][2] This leads to a high risk of "oiling out" (phase separation into a liquid oil rather than a crystal).[1]

Troubleshooting Guide: "My Product is Oiling Out"

Symptom Root Cause Corrective Action
Oiling Out Solvent boiling point > Product melting point.[2][3]Switch Solvent: Use a lower-boiling system. If using Toluene (BP 110°C), switch to Ethanol/Water or Hexanes/Ethyl Acetate .[1]
No Precipitate Supersaturation not reached; Product too soluble.Anti-Solvent Crash: Dissolve in minimal DCM/EtOAc, then slowly add Hexanes or Pentane until cloudy. Store at -20°C.
Sticky Gum Impurities (boronic acids) acting as plasticizers.[1][2]Trituration: Sonicate the oil in cold Pentane or Methanol.[1] This extracts impurities and induces hardening.[1][2]

Recommended Solvent Systems:

  • Ethanol (95%) : Heat to 60°C. Add water dropwise until turbidity persists. Cool slowly to RT, then 4°C.

  • Hexanes : Ethyl Acetate (10:1 to 5:1) : Good for removing non-polar homocoupled impurities.[1]

Decision Tree: Crystallization Logic

G Start Crude Solid/Oil CheckMP Check Melting Point (Is it < 60°C?) Start->CheckMP HighMP Standard Recryst. (Toluene or EtOH) CheckMP->HighMP No (>60°C) LowMP Risk of Oiling Out CheckMP->LowMP Yes (<60°C) SolventChoice Use Low BP Solvent (Hexanes/EtOAc or MeOH) LowMP->SolventChoice Seeding Seed with Pure Crystal @ 30°C SolventChoice->Seeding

Caption: Logic flow for selecting crystallization conditions based on melting point risks.

Module 2: Bisulfite Adduct Purification (The Chemical Method)

Use this module if chromatography is difficult (streaking) or if you need to separate the aldehyde from non-aldehyde impurities (e.g., des-bromo biphenyl).[3]

The Challenge: The bromine atom at position 4 sterically hinders the aldehyde at position 3.[1] Standard bisulfite protocols may be too slow or fail to precipitate the adduct.[1][2]

Protocol: Biphasic Bisulfite Extraction Standard filtration methods often fail for this lipophilic molecule.[1] We use a biphasic extraction instead.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Vigorous Agitation: Stir rapidly for 2-4 hours .

    • Note: The ortho-bromo substituent slows down kinetics.[1][2] Visual monitoring is key: the organic layer may not clear immediately.[1]

  • Separation (The Critical Step):

    • Transfer to a separatory funnel.[1][4]

    • Wash: Keep the Aqueous Layer (contains product adduct).[1] Discard the Organic Layer (contains impurities).[1]

    • Wash Aqueous:[3] Wash the aqueous phase twice with fresh EtOAc to remove trapped lipophilic impurities.[1]

  • Regeneration:

    • Add fresh EtOAc to the aqueous phase.[1]

    • Slowly add saturated NaHCO₃ or 10% NaOH until pH > 10.[1]

    • Observation: The aqueous layer will turn cloudy as the free aldehyde regenerates and migrates to the EtOAc.[1]

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

Workflow Diagram: Bisulfite Purification

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add sat. NaHSO3 (aq) Crude->Step1 Step2 Stir 2-4h (Ortho-hindrance delay) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Discard Impurities) Step3->OrgLayer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Step3->AqLayer Regen Add Fresh EtOAc Basify (pH > 10) AqLayer->Regen Final Pure Aldehyde in EtOAc Regen->Final

Caption: Biphasic purification workflow specifically adapted for lipophilic, hindered aldehydes.[1][2][3]

Module 3: Scavenging (The Metal Issue)

Use this module if the compound is dark/colored or if downstream coupling fails.[3]

The Challenge: If synthesized via Suzuki coupling, residual Palladium (Pd) is a common contaminant. The aldehyde group can coordinate to Pd, making simple filtration insufficient.

Protocol: Thiol-Silica Scavenging Do not rely solely on charcoal, as it can adsorb the aromatic product.[1][2]

  • Dissolve crude (1 g) in THF or DCM (10 mL).

  • Add SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica (0.5 eq relative to expected Pd content, or 10 wt% of crude).[1][2]

  • Stir at 40°C for 1 hour .

  • Filter through a 0.45 µm PTFE pad.[1][2]

  • Concentrate filtrate.[1]

Frequently Asked Questions (FAQs)

Q: The product streaks on TLC. Is it decomposing? A: Likely not. Aldehydes can streak on silica due to weak interactions with surface silanols.[1]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH) to suppress streaking.[1] If using amine-functionalized silica, avoid it as it will form Schiff bases with the aldehyde.[1][2]

Q: My melting point is 55°C, but literature for similar compounds says 80°C. Why? A: The ortho-bromo placement (3-CHO, 4-Br) significantly lowers the melting point compared to the para-isomer (4'-bromo-4-CHO) due to lack of symmetry and packing efficiency.[1][2][3] A lower melting point is expected for this specific isomer.[1][2] Verify structure via NMR (look for the aldehyde proton singlet at ~10.3 ppm and the specific splitting pattern of the biphenyl protons).

Q: Can I store this compound in solution? A: Not recommended for long periods.[1] Biphenyl aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-bromo-[1,1'-biphenyl]-3-carboxylic acid).[1][2][3]

  • Storage: Store as a solid under Nitrogen/Argon at -20°C.

References

  • Bisulfite Purification Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocol for aldehyde purification).

    • Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[1] Boucher, M. et al. Org.[1] Process Res. Dev.2017 , 21, 1394–1403. Link[1][2][3]

  • Palladium Scavenging

    • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[1] Rosso, V. W. et al. Org.[1] Process Res. Dev.1997 , 1, 311–314. Link[1][2][3]

  • Crystallization of Biphenyls

    • Solvents for Recrystallization.[1][5][6][7] University of Rochester, Department of Chemistry.[1] Link

Sources

Optimization

Technical Support Guide: Recrystallization of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Case ID: REC-BP-043 Compound: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 50670-58-1) Classification: Biphenyl / Aromatic Aldehyde Application: Intermediate for Suzuki-Miyaura cross-coupling; Pharmaceutical precursor. E...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-BP-043 Compound: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 50670-58-1) Classification: Biphenyl / Aromatic Aldehyde Application: Intermediate for Suzuki-Miyaura cross-coupling; Pharmaceutical precursor.

Executive Summary & Solvent Strategy

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a solid intermediate characterized by a biphenyl core with moderate non-polar character, balanced by the polar aldehyde moiety. Successful purification requires a solvent system that solubilizes the aromatic core at high temperatures while rejecting the compound at lower temperatures, without inducing oxidation of the aldehyde group.

Recommended Solvent Systems

The following systems have been validated based on the solubility parameters of brominated biphenyl aldehydes.

SystemComposition (v/v)Primary Use CaseMechanism
Primary Ethyl Acetate / Hexanes (1:4 to 1:6)General purification of crude solid.Polarity gradient: EtOAc dissolves the aldehyde; Hexanes acts as the anti-solvent to force crystallization.
Alternative Ethanol (95%) Removal of non-polar greasy impurities.Temperature-dependent solubility; protic nature helps reject non-polar byproducts.
"Oiling Out" Rescue Toluene / Heptane For crude that forms an oil/gum.Higher boiling point of Toluene prevents premature precipitation (oiling) before crystal lattice formation.

Decision Logic: Selecting Your Protocol

Use the following logic flow to determine the optimal purification route for your specific batch of crude material.

SolventSelection Start Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Crystalline/Amorphous Solid StateCheck->Solid Oil Sticky Oil / Gum StateCheck->Oil ColorCheck Color Intensity? Solid->ColorCheck ProtocolC PROTOCOL C: Toluene / Heptane (Slow Cool) Oil->ProtocolC High BP Solvent Needed Dark Dark Brown/Black ColorCheck->Dark Light Pale Yellow/Off-White ColorCheck->Light ProtocolB PROTOCOL B: Activated Charcoal + EtOAc / Hexanes Dark->ProtocolB Remove Tarry Impurities ProtocolA PROTOCOL A: EtOAc / Hexanes (Standard) Light->ProtocolA

Figure 1: Solvent selection decision tree based on crude material properties.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc / Hexanes)

Objective: High yield recovery of >98% pure material from solid crude.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Ethyl Acetate (EtOAc) .[1] Heat to a gentle boil (approx. 77°C) with stirring.

  • Saturation: Add hot EtOAc dropwise until the solid just dissolves.

    • Tech Note: If the solution is dark, perform a hot filtration (see Protocol B).

  • Anti-Solvent Addition: While maintaining the boil, slowly add Hexanes (or Heptane) until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 mL of hot EtOAc to clear the turbidity. The solution should now be saturated.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Critical: Do not stir or shake; this promotes small, impure crystals.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using a Büchner funnel and wash with cold Hexanes.

Protocol B: Charcoal Treatment (For Dark/Colored Impurities)

Objective: Removal of oxidized byproducts or palladium residues (from coupling reactions).

  • Dissolve crude in hot EtOAc (approx. 10 mL/g).

  • Add Activated Charcoal (1-5% by weight of crude).

  • Stir at reflux for 5-10 minutes.

  • Hot Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) into a pre-warmed flask to remove the charcoal.

  • Proceed to Step 3 of Protocol A (Anti-Solvent Addition).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer instead of crystals). What happened?

Diagnosis: The solution temperature dropped below the "oiling out" temperature before the crystal nucleation temperature was reached, or the solvent system is too polar. Corrective Action:

  • Re-heat the mixture until the oil dissolves into a homogeneous solution.

  • Add more solvent (EtOAc) to slightly dilute the solution (shifting the saturation point).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Switch Solvents: If the issue persists, switch to Toluene/Heptane . Toluene has a higher boiling point (110°C), allowing for a slower, more controlled cooling gradient that favors crystal lattice formation over amorphous oil separation.

Q2: The yield is very low (<50%). Where is my product?

Diagnosis: The product is likely too soluble in the mother liquor (solvent mix). Corrective Action:

  • Concentrate: Evaporate the mother liquor (filtrate) down to half its volume using a rotary evaporator.

  • Second Crop: Cool this concentrated liquid to obtain a "second crop" of crystals.

    • Note: The second crop is usually less pure than the first and should be analyzed separately.

  • Solvent Ratio: Next time, use less EtOAc and more Hexanes.

Q3: Can I use Ethanol?

Answer: Yes, 95% Ethanol is a viable alternative.

  • Pros: Simpler (single solvent), good for removing non-polar greasy impurities.

  • Cons: Aldehydes can sometimes form hemiacetals with alcohols under acidic/catalyzed conditions (though less likely without acid catalyst). Ensure the ethanol is neutral.

Q4: How do I prevent the aldehyde from oxidizing during recrystallization?

Answer:

  • Speed: Minimize the time the solution is held at boiling temperature.

  • Inert Atmosphere: If the compound is known to be sensitive, perform the dissolution and cooling under a blanket of Nitrogen or Argon gas.

  • Avoid Peroxides: Ensure your ether-based solvents (if used, though not recommended here) are peroxide-free.

Process Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Optional: Charcoal) Dissolve->Filter If dark/insolubles AntiSolvent Add Hexanes until Turbid Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Slow Cool (RT -> 0°C) AntiSolvent->Cool Collect Vacuum Filter & Wash Cool->Collect Dry Vacuum Dry (<40°C) Collect->Dry

Figure 2: Step-by-step workflow for the Ethyl Acetate / Hexanes recrystallization protocol.

References

  • PubChem. (2025).[2][3] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde. Org.[1][4] Synth. 1998, 75,[5] 53. [Link]

  • NIST Chemistry WebBook. (2023). 1,1'-Biphenyl, 4-bromo- Phase Change Data. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Case ID: CAS-50670-58-1-STABILITY Subject: Prevention of Auto-oxidation and Recovery Protocols Applicable Compound: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Introduction You are likely utilizing 4-Bromo-[1,1'-biphenyl]-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-50670-58-1-STABILITY Subject: Prevention of Auto-oxidation and Recovery Protocols Applicable Compound: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Introduction

You are likely utilizing 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde as a pivotal intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). The dual functionality—an aryl bromide for coupling and a formyl group (-CHO) for subsequent elaboration—makes this molecule valuable but chemically fragile.

The primary stability threat to this compound is aerobic auto-oxidation . Unlike simple alkyl halides, the biphenyl core provides an extended conjugated system that can stabilize radical intermediates, paradoxically making the aldehyde proton more susceptible to abstraction by radical initiators (light, trace metals, oxygen).

This guide provides a mechanistic understanding of this degradation and authoritative protocols to prevent it.[1]

Module 1: The Science of Degradation

To prevent degradation, one must understand the enemy. Aromatic aldehydes do not simply "go bad"; they undergo a specific radical chain reaction known as auto-oxidation .

The Mechanism: Radical Chain Reaction

The degradation follows a three-stage pathway transforming your reactive aldehyde into an unreactive carboxylic acid impurity (4-Bromo-[1,1'-biphenyl]-3-carboxylic acid).

  • Initiation: Light (

    
    ) or trace metal ions generate a radical by abstracting the formyl hydrogen.
    
  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peracid radical, which then steals a hydrogen from another aldehyde molecule. Crucially, this creates a peracid intermediate.

  • Acid Formation: The peracid reacts with a second molecule of aldehyde to produce two molecules of the carboxylic acid contaminant.

Key Insight: One molecule of peracid destroys a second molecule of your starting material. The reaction accelerates exponentially once started.[1]

AutoOxidation Aldehyde Aldehyde (Starting Material) Radical Acyl Radical (Ar-C=O•) Aldehyde->Radical Initiation (Light/hv) Acid Carboxylic Acid (Impurity) Aldehyde->Acid Net Transformation Peracid Peracid Intermediate (Ar-CO3H) Radical->Peracid + O2 (Propagation) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Figure 1: The auto-oxidation cascade. Note that the formation of the peracid intermediate accelerates the consumption of the remaining aldehyde.

Module 2: Storage Protocols (SOP)

The following protocols are designed to break the radical chain reaction at the Initiation phase.

Standard Operating Procedure (SOP-STG-01)
ParameterSpecificationScientific Rationale
Atmosphere Inert Gas (Argon preferred) Nitrogen is acceptable, but Argon is heavier than air and forms a better "blanket" over the solid crystals, physically displacing

.
Temperature -20°C (Long term) / 4°C (Active) Lower temperatures reduce the kinetic energy available for the radical initiation step.
Container Amber Glass Vial Blocks UV/Blue light, which provides the energy (

) required to cleave the C-H aldehyde bond.
Seal Teflon-lined cap + Parafilm Teflon prevents leaching of plasticizers (which can act as radical initiators). Parafilm creates a secondary gas barrier.
The "Schlenk Line" Transfer Method

For opening a stored bottle without compromising the remaining stock:

  • Flush a secondary vial with Argon.

  • Open the master vial under a gentle stream of Argon (if possible) or work quickly.

  • Transfer the required mass.

  • Immediately purge the headspace of the master vial with Argon for 15-30 seconds before resealing.

  • Wrap the cap junction with Parafilm.

Module 3: Troubleshooting & Recovery

If your compound has been stored improperly, it may have oxidized. Use this flowchart to diagnose and recover your material.

Diagnostic Workflow

Visual Cues:

  • Pristine: White to off-white crystalline solid.

  • Compromised: Yellowing, formation of a "crust," or an acidic smell (acrid).

Analytical Confirmation (H-NMR):

  • Aldehyde Signal: Look for a singlet at ~10.0 ppm .

  • Acid Signal: A broad singlet at >12.0 ppm indicates oxidation.

  • Purity Calculation: Integration of Aldehyde vs. Acid peaks gives the molar ratio of degradation.[1]

Recovery Decision Matrix

Recovery Start Suspected Oxidation Check Check Purity (TLC/NMR) Start->Check Decision Impurity Level? Check->Decision Minor < 10% Acid Decision->Minor Major > 10% Acid Decision->Major Wash Protocol A: Bicarbonate Wash Minor->Wash Recryst Protocol B: Recrystallization Major->Recryst

Figure 2: Decision tree for purification based on the extent of oxidation.

Protocol A: The Bicarbonate Wash (Rapid Cleanup)

Best for removing surface oxidation before a reaction.

  • Dissolve the impure solid in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer 2x with Saturated Aqueous

    
     .
    
    • Mechanism:[1][2] The carboxylic acid reacts with the base to form a water-soluble carboxylate salt (

      
      ). The aldehyde remains neutral and stays in the organic layer.
      
  • Wash 1x with Brine.[1]

  • Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Bulk Recovery)

Best for heavily degraded samples.

  • Solvent System: Ethanol/Water or Hexanes/Ethyl Acetate are common for biphenyls.

  • Dissolve the solid in the minimum amount of boiling solvent.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The aldehyde (less polar than the acid) should crystallize out; the acid impurities often remain in the mother liquor.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde in solution (e.g., dissolved in DMSO or DCM)? A: No. Storing aldehydes in solution significantly increases the rate of oxidation. Dissolution increases the surface area of the molecules exposed to dissolved oxygen in the solvent. Furthermore, chlorinated solvents like DCM can generate free radicals over time, accelerating the degradation. Always store as a dry solid.

Q2: I see a new spot on my TLC plate near the baseline. Is this the acid? A: Likely, yes. Carboxylic acids interact strongly with the silica gel (which is acidic/polar), causing them to "streak" or stay near the baseline compared to the less polar aldehyde. Co-spot with a known acid or treat a small TLC aliquot with a drop of base to confirm (the salt will not move).

Q3: Does the bromine atom affect stability? A: Indirectly. The bromine atom is electron-withdrawing (via induction) but electron-donating (via resonance). However, the biphenyl system extends conjugation. While the bromine itself is stable to air, the extended aromatic system stabilizes the radical intermediate formed during auto-oxidation, making this molecule more sensitive to air than a simple benzaldehyde.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Detailed mechanisms of radical auto-oxidation of aldehydes).

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 4-Bromobiphenyl derivatives. (General handling and storage safety data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard purification protocols for aromatic aldehydes via bisulfite or base wash).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13627572, 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde. (Physical properties and structure).[1][4]

Sources

Optimization

troubleshooting low reactivity of bromine in biphenyl aldehydes

Topic: Troubleshooting Low Reactivity of Bromine in Biphenyl Aldehydes Ticket ID: BPH-BR-404 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Bromine in Biphenyl Aldehydes

Ticket ID: BPH-BR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering low reactivity or stalling kinetics when attempting to brominate biphenyl aldehydes. This is a classic issue driven by the electronic deactivation of the formyl group (-CHO) and the regiochemical complexity of the biphenyl system.

The formyl group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring via both inductive (


) and resonance (

) effects. In a biphenyl system, this creates a "Push-Pull" dynamic where the aldehyde-bearing ring is deactivated, while the unsubstituted phenyl ring remains relatively reactive (ortho/para directing).

This guide addresses three core failure modes:

  • Stalled Kinetics: No reaction on the aldehyde ring.

  • Wrong Regioisomer: Bromination occurring on the non-aldehyde ring.

  • Side Reactions: Oxidation of the aldehyde to carboxylic acid instead of ring bromination.

Module 1: Diagnostic Workflow

Before altering reagents, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start Symptom: Low Reactivity CheckRing Targeting Aldehyde Ring? Start->CheckRing CheckOx Is Benzoic Acid forming? CheckRing->CheckOx Yes (Hard Path) LewisAcid Solution A: Add FeBr3/AlCl3 Catalyst CheckRing->LewisAcid No (Targeting Other Ring) Protect Solution B: Protect as Acetal CheckOx->Protect Yes (Oxidation) StrongerCond Solution C: Superacid Media (H2SO4/Ag2SO4) CheckOx->StrongerCond No (Just Inert)

Figure 1: Decision matrix for optimizing bromination conditions based on target regiochemistry and observed side products.

Module 2: The "Wrong Ring" Problem (Regioselectivity)

The Issue: You want to brominate the ring containing the aldehyde, but the bromine adds to the other ring.

The Science: In a biphenyl system, the two rings communicate electronically.

  • Ring A (with -CHO): Highly deactivated. The -CHO group pulls electron density, making the ring electrophile-poor.

  • Ring B (Unsubstituted): The phenyl group (Ring A) acts as a weak activator for Ring B. Consequently, Ring B is orders of magnitude more reactive toward Electrophilic Aromatic Substitution (EAS) than Ring A.

The Fix: If you must brominate the aldehyde-bearing ring, you cannot use standard EAS conditions (


). You must use a Blocking Strategy  or Pre-functionalization .
  • Strategy A (Protection): Convert the aldehyde to an acetal (1,3-dioxolane). This removes the resonance withdrawal (

    
    ), though inductive withdrawal remains. It prevents oxidation but rarely activates the ring enough to compete with the other phenyl ring.
    
  • Strategy B (Directed Lithiation - The Nuclear Option):

    • Protect aldehyde

      
       Acetal.[1][2][3]
      
    • Perform Ortho-Lithiation (n-BuLi). The acetal oxygens coordinate Lithium, directing deprotonation to the ortho position.

    • Quench with an electrophilic bromine source (

      
       or 
      
      
      
      ).
    • Deprotect.[1][2][4][5][6]

Module 3: Overcoming Deactivation (EAS Protocols)

The Issue: The reaction is simply too slow, or yields are <10%.

The Science: The formation of the Wheland Intermediate (Sigma complex) is the rate-determining step. The high energy barrier caused by the electron-deficient ring requires a "Hot" electrophile.


 alone is insufficient; you need a naked cation (

).
Optimized Protocol: Lewis Acid Catalysis
ParameterStandard Condition (Fails)Optimized Condition (Works) Why?
Catalyst None or

(metal)

(1.5 eq) or

Generates the super-electrophile complex

.
Solvent DCM or

Nitrobenzene or 1,2-DCE High dielectric constant stabilizes the polar transition state (Wheland intermediate).
Temp RT (

)

Overcomes the activation energy barrier of the deactivated ring.
Reagent

(1.0 eq)

(2.5 eq) +

Silver salts precipitate

, driving the formation of reactive acyl hypobromites or

.

Step-by-Step Protocol (Iron-Catalyzed):

  • Setup: Flame-dry a two-neck round bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve biphenyl aldehyde (10 mmol) in Nitrobenzene (20 mL). Note: Nitrobenzene is toxic but essential for solubilizing the polar complex.

  • Catalyst: Add anhydrous

    
     (15 mmol) in one portion. The solution should turn dark red/brown.
    
  • Addition: Add

    
     (12 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
    
  • Heating: Heat to

    
     for 4-6 hours. Monitor by TLC (Caution: Nitrobenzene is hard to remove on TLC; use high vacuum to dry the spot).
    
  • Workup: Quench with saturated

    
     (Sodium Thiosulfate) to destroy excess bromine. Extract with EtOAc.
    
Module 4: The "Aldehyde Trap" (Oxidation)

The Issue: You isolate Biphenyl Carboxylic Acid instead of the bromide.

The Science: Bromine is an oxidant.[7] In the presence of even trace water, the following equilibrium occurs:



Hypobromous acid (

) rapidly oxidizes aldehydes to acids. Furthermore, radical chain mechanisms can strip the aldehydic proton.

The Fix: Acetal Protection You must mask the aldehyde before bromination if oxidation is observed.

ProtectionPathway Aldehyde Aldehyde (Reactive/Unstable) Acetal 1,3-Dioxolane (Protected) Aldehyde->Acetal Ethylene Glycol pTsOH, Toluene (Dean-Stark) Brominated Brominated Acetal Acetal->Brominated Br2, FeBr3 (No Oxidation) Final Brominated Aldehyde Brominated->Final H3O+ Deprotection

Figure 2: Protection strategy to prevent aldehydic oxidation during halogenation.

Protocol:

  • Reflux aldehyde with ethylene glycol (1.2 eq) and p-Toluenesulfonic acid (cat.) in Toluene using a Dean-Stark trap until water evolution ceases.

  • Perform bromination on the acetal.

  • Deprotect using 1M HCl/THF at room temperature.

FAQ: Specialist Insights

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Generally, no for ring bromination of deactivated systems. NBS is excellent for radical benzylic bromination or activating electron-rich rings (phenols/anilines). It lacks the electrophilic power to attack a deactivated biphenyl ring unless combined with a strong acid (e.g.,


 or TFA) to generate protonated NBS (superelectrophile).

Q: I have a methyl group on the biphenyl. Will it brominate? A: Yes, and likely before the ring. If you have alkyl groups, radical bromination (benzylic) competes with EAS. To favor ring bromination, you must exclude light and radical initiators, and use a Lewis Acid carrier. To favor the methyl group, use NBS/AIBN and light (Wohl-Ziegler reaction).

Q: Why is my reaction turning into a black tar? A: This is usually polymerization initiated by the aldehyde. Aldehydes can polymerize under strong Lewis Acid conditions (


).
  • Fix: Switch to a milder Lewis acid like

    
     or 
    
    
    
    , or protect the aldehyde as an acetal (which is stable to base but sensitive to strong Lewis acids—use careful stoichiometry).
References
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry, Part B: Reactions and Synthesis; Springer: New York, 2007.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. (Halogenation of deactivated rings).[6][8]

  • Pearson, D. E.; Bruton, J. D. "The Swamping Catalyst Effect. VI. The Halogenation of Anilines and Phenols." J. Org. Chem.1955 , 20, 488. (Use of Lewis Acids in EAS). Link

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Acetal protection protocols). Link

  • Lyssikatos, J. P.; Bednarski, M. D. "Reactivity of Biphenyl Systems." Synlett1990, 215.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues, primarily palladium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues, primarily palladium, from 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Troubleshooting Guide

Issue 1: Persistent Coloration of the Final Product

Symptom: After initial workup and purification by standard silica gel chromatography, the isolated 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde product remains yellow, grey, or black, indicating the presence of residual palladium.

Possible Cause: The residual palladium from the Suzuki-Miyaura coupling reaction is often in a colloidal form, which can be difficult to remove by conventional chromatography alone. These fine particles may co-elute with the product.

Solution: Scavenger Resin Treatment

Thiol-functionalized scavenger resins are highly effective at sequestering palladium residues.

Step-by-Step Protocol:

  • Dissolve the Product: Dissolve the impure 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate) at a concentration of 10-50 mg/mL.

  • Add Scavenger Resin: Add a thiol-functionalized silica gel or polymer-based scavenger resin (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger to add will depend on the estimated palladium contamination, but a good starting point is 3-5 equivalents relative to the initial catalyst loading.

  • Agitate the Mixture: Stir the mixture at room temperature for 2-12 hours. Gentle heating (40-50 °C) can sometimes accelerate the scavenging process, but monitor for potential product degradation.

  • Filter the Resin: Filter the mixture to remove the scavenger resin. The resin will now contain the bound palladium.

  • Rinse and Concentrate: Rinse the filtered resin with a small amount of the solvent used for dissolution. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Diagram of Scavenger Resin Workflow

ScavengerResinWorkflow cluster_workflow Scavenger Resin Purification A Dissolve Impure Product in Organic Solvent B Add Thiol Scavenger Resin A->B C Stir Mixture (2-12 h) B->C D Filter to Remove Resin-Bound Palladium C->D E Concentrate Filtrate D->E F Purified Product E->F

Caption: Workflow for palladium removal using a scavenger resin.

Issue 2: High Palladium Content Detected by ICP-MS Analysis

Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of the final product indicates palladium levels are above the acceptable limit for pharmaceutical intermediates (typically <10 ppm).

Possible Cause: The chosen purification method is not efficient enough for the specific form of the residual palladium, or the palladium is strongly complexed with the product.

Solution: Liquid-Liquid Extraction with a Chelating Agent

An aqueous wash with a strong chelating agent can effectively extract palladium into the aqueous phase.

Step-by-Step Protocol:

  • Dissolve the Product: Dissolve the 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde in a water-immiscible organic solvent like ethyl acetate or toluene.

  • Prepare Aqueous Chelator Solution: Prepare a 1-5% (w/v) aqueous solution of a chelating agent such as sodium N,N-diethyldithiocarbamate or thiourea.

  • Perform Liquid-Liquid Extraction: Transfer the organic solution to a separatory funnel and wash it three to five times with the aqueous chelator solution.

  • Aqueous Washes: Follow the chelator washes with several washes with deionized water to remove any remaining chelating agent.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Comparative Effectiveness of Palladium Removal Techniques

Purification MethodTypical Final Pd Content (ppm)AdvantagesDisadvantages
Silica Gel Chromatography50 - 500Readily available, well-understoodOften insufficient for high purity, potential for product degradation
Activated Carbon10 - 100Cost-effective, good for bulk removalCan lead to product loss through adsorption, fine particles can be difficult to filter
Scavenger Resins< 10High selectivity, high efficiency, simple filtration removalHigher cost compared to other methods
Liquid-Liquid Extraction< 20Effective for certain complexes, scalableRequires multiple washes, potential for emulsion formation

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for consistently achieving low palladium levels in my 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde product?

For achieving very low palladium levels (<10 ppm) suitable for pharmaceutical applications, the use of thiol-based scavenger resins is generally the most reliable and effective method. These resins show high selectivity for palladium and other precious metals, and the process is straightforward to implement.

Q2: Can I use activated carbon to remove palladium residues?

Yes, activated carbon can be an effective and economical method for reducing bulk palladium contamination. However, it may not be sufficient to reach the very low levels required for pharmaceutical intermediates. Additionally, product loss due to adsorption onto the carbon can be a significant drawback. It is often used as a preliminary purification step before a more refined technique like scavenger resin treatment.

Q3: How can I monitor the effectiveness of my purification process?

The most accurate method for quantifying residual palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For a qualitative and quicker check, Thin Layer Chromatography (TLC) can be useful. The presence of a dark spot at the baseline of the TLC plate often indicates residual palladium.

Q4: Are there any preventative measures I can take during the reaction to minimize catalyst residues in the final product?

While complete removal during workup is necessary, optimizing the reaction conditions can help. Using the minimum effective catalyst loading and ensuring complete reaction can prevent the formation of certain problematic palladium species. Some studies suggest that the choice of phosphine ligand can also influence the ease of palladium removal.

Decision Tree for Purification Method Selection

PurificationDecisionTree A Initial Product Purity Assessment B High Pd Contamination? (Visible Color) A->B C Moderate to Low Pd Contamination? B->C No D Activated Carbon Treatment (Bulk Removal) B->D Yes E Target Pd Level < 10 ppm? C->E Yes G Standard Silica Gel Chromatography C->G No D->C F Scavenger Resin Treatment E->F Yes E->G No H Final Product Analysis (ICP-MS) F->H G->H

Caption: Decision-making flowchart for selecting a purification strategy.

References

  • A Novel and Efficient Method for Removing Residual Palladium from Organic Solutions. Johnson Matthey. [Link]

  • The Suzuki-Miyaura coupling. Chemical Society Reviews. [Link]

Optimization

Technical Support Center: Column Chromatography Eluent Systems for Biphenyl Aldehydes

Welcome to the Technical Support Center for the purification of biphenyl aldehydes via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of biphenyl aldehydes via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting, optimizing, and troubleshooting eluent systems for this specific class of compounds. Our goal is to move beyond generic protocols and offer a deeper understanding of the underlying principles to empower you to resolve challenges in your daily laboratory work.

Introduction: The Unique Challenges of Biphenyl Aldehydes

Biphenyl aldehydes present a unique set of challenges in chromatographic purification. Their structure, containing a non-polar biphenyl backbone and a moderately polar aldehyde functional group, results in an intermediate polarity that can complicate solvent system selection.[1][2] Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid and can interact with the acidic silanol groups on a standard silica gel stationary phase, leading to issues like peak tailing and even decomposition.[3][4] This guide will provide you with the expertise to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of biphenyl aldehydes.

Q1: What are the most common starting eluent systems for the purification of biphenyl aldehydes on silica gel?

A1: For initial screening via Thin Layer Chromatography (TLC), a mixture of a non-polar and a moderately polar solvent is typically the best starting point. The most common and effective systems include:

  • Hexane/Ethyl Acetate: This is the workhorse for many organic compounds of intermediate polarity. A typical starting ratio would be 9:1 or 8:2 (hexane:ethyl acetate), adjusting the polarity based on the TLC results.

  • Dichloromethane/Hexane: This system can offer different selectivity compared to ethyl acetate-based systems and is a good alternative to try if co-elution is an issue.

  • Toluene/Ethyl Acetate: The aromatic nature of toluene can provide beneficial π-π interactions with the biphenyl rings of the analyte, potentially improving separation from non-aromatic impurities.[5]

Q2: How do I interpret the TLC results to select the optimal eluent system for my column?

A2: The ideal eluent system for column chromatography will give your target biphenyl aldehyde a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[3]

  • High Rf (>0.5): Your compound is moving too quickly, indicating the eluent is too polar. To decrease the Rf, you need to decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

  • Low Rf (<0.1): Your compound is sticking too strongly to the silica gel, meaning the eluent is not polar enough. To increase the Rf, you need to increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Q3: My biphenyl aldehyde is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?

A3: Tailing is a common problem with aldehydes and is often caused by the interaction of the aldehyde group with the acidic silanol groups on the surface of the silica gel.[3][4] This can be addressed in a few ways:

  • Addition of a Modifier: Adding a small amount of triethylamine (0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks.[3][4]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[3] For very polar biphenyl aldehydes, reverse-phase chromatography using a C18-functionalized silica gel might be a more suitable option.[4][6]

Q4: Are there any non-chromatographic methods to purify biphenyl aldehydes?

A4: Yes, for certain aldehydes, purification via the formation of a bisulfite adduct can be a highly effective alternative to chromatography.[7] This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct is an ionic salt that is soluble in water and can be separated from non-polar organic impurities by extraction.[8][9] The aldehyde can then be regenerated by treating the aqueous layer with a base.[7][8]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the column chromatography of biphenyl aldehydes.

Problem Probable Cause(s) Solutions & Explanations
Poor Separation / Co-elution of Impurities 1. Inappropriate eluent system polarity.[4] 2. The chosen solvent system lacks the necessary selectivity.1. Optimize Eluent Polarity: Systematically screen different ratios of your solvent mixture using TLC to achieve a target Rf of 0.25-0.35 for your biphenyl aldehyde, ensuring good separation from impurities.[3] 2. Change Solvent System: If adjusting polarity doesn't work, try a different solvent system. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or a system containing toluene to leverage different intermolecular interactions.[10] 3. Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.[4]
Compound is Not Eluting from the Column 1. The eluent system is not polar enough. 2. The compound has decomposed on the silica gel.[11]1. Increase Eluent Polarity: Drastically increase the percentage of the polar solvent in your eluent mixture. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as ethyl acetate/methanol.[3] 2. Test for Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear, indicating decomposition.[11] If unstable, consider using a deactivated stationary phase (e.g., with triethylamine) or an alternative like alumina.[3]
Compound Elutes Too Quickly (in the Solvent Front) 1. The eluent system is too polar. 2. The sample was not loaded correctly.1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. 2. Proper Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Using the column eluent to dissolve the sample is ideal. If a different, more polar solvent is used for dissolution, use the absolute minimum volume.
Low Recovery of the Purified Compound 1. The compound is still on the column. 2. The compound has decomposed. 3. The compound is spread across too many fractions.1. Flush the Column: After your expected elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any remaining compound elutes. 2. See "Compound is Not Eluting" above. 3. Optimize Eluent: A sub-optimal eluent system can lead to band broadening and elution over a large volume. Re-evaluate your TLC to find a system that gives a compact spot. A slight increase in eluent polarity once the compound starts eluting can sometimes help to sharpen the band and reduce tailing.[12]

Part 3: Methodologies and Data

Systematic Eluent System Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing an eluent system for your biphenyl aldehyde purification.

Eluent_Selection_Workflow Start Start: Crude Biphenyl Aldehyde Mixture TLC_Screen 1. TLC Screening: - Hexane/EtOAc (9:1, 8:2, 7:3) - DCM/Hexane (1:1) - Toluene/EtOAc (9:1) Start->TLC_Screen Analyze_Rf 2. Analyze Rf Value of Target Compound TLC_Screen->Analyze_Rf Rf_High Rf > 0.5 (Too Polar) Analyze_Rf->Rf_High High Rf_Low Rf < 0.1 (Not Polar Enough) Analyze_Rf->Rf_Low Low Rf_Good 0.2 - 0.4 (Optimal Range) Analyze_Rf->Rf_Good Good Decrease_Polarity 3a. Decrease Eluent Polarity (e.g., Increase % Hexane) Rf_High->Decrease_Polarity Increase_Polarity 3b. Increase Eluent Polarity (e.g., Increase % EtOAc) Rf_Low->Increase_Polarity Check_Separation 4. Check Separation from Impurities Rf_Good->Check_Separation Decrease_Polarity->TLC_Screen Increase_Polarity->TLC_Screen Poor_Sep Poor Separation (Co-elution) Check_Separation->Poor_Sep Poor Good_Sep Good Separation Check_Separation->Good_Sep Good Try_New_System 5. Try Alternative Solvent System (e.g., DCM/MeOH or Toluene-based) Poor_Sep->Try_New_System Check_Tailing 6. Check for Tailing Good_Sep->Check_Tailing Try_New_System->TLC_Screen Tailing_Observed Tailing Observed Check_Tailing->Tailing_Observed Yes No_Tailing No Tailing Check_Tailing->No_Tailing No Add_Modifier 7. Add Modifier (0.1-1% Et3N) or Change Stationary Phase (Alumina) Tailing_Observed->Add_Modifier Proceed Proceed to Column Chromatography No_Tailing->Proceed Add_Modifier->TLC_Screen

Caption: Workflow for eluent system selection.

Common Eluent Systems and Their Properties

The table below summarizes common solvent systems and their characteristics for the purification of biphenyl aldehydes on silica gel.

Eluent System Non-Polar Component Polar Component Typical Starting Ratio (v/v) Notes
Hexane / Ethyl AcetateHexaneEthyl Acetate9:1A versatile, general-purpose system. Polarity is easily tuned by adjusting the ratio.[3]
Dichloromethane (DCM) / HexaneHexaneDichloromethane1:1Offers different selectivity compared to ester-based systems. Good for compounds that are sparingly soluble in hexane.
Toluene / Ethyl AcetateTolueneEthyl Acetate9:1The aromaticity of toluene can enhance separation of aromatic compounds like biphenyls through π-π stacking interactions.[5]
Dichloromethane / MethanolDichloromethaneMethanol99:1 to 95:5A more polar system suitable for biphenyl aldehydes with additional polar functional groups.[10]

References

  • HPLC Troubleshooting.
  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Technical Support Center: Purification of Polar Heterocyclic Aldehydes. Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Troubleshooting Flash Column Chromatography. University of Rochester.
  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC.
  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. HPLC.
  • Is Biphenyl polar or nonpolar? Guidechem.
  • TLC Solvent Selection for Separation. Scribd.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Consider Column Variety for Effective Separations: Biphenyl and Beyond. ThermoFisher.
  • Thin Layer Chromatography (TLC). AGA Analytical.
  • How is polarity related to chromatography? Quora.
  • Thin–layer Chromatography (TLC). Analytical Toxicology.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
  • How does the polarity of substances affect chromatography results? TutorChase.
  • Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. CDN.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI.
  • How to analysis the phenolic compounds by TLC, the method and... ECHEMI.
  • Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Semantic Scholar.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative NMR Profiling: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

The following guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (also known as 2-Bromo-5-phenylbenzaldehyde ). This analysis is designed for researchers utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (also known as 2-Bromo-5-phenylbenzaldehyde ).

This analysis is designed for researchers utilizing this compound as an intermediate in Suzuki-Miyaura cross-couplings or reticular chemistry. It prioritizes the differentiation of the target molecule from its regioisomers and starting materials.

CAS: 1000576-40-0 (varies by nomenclature sources; verify structure) Formula: C₁₃H₉BrO Molecular Weight: 261.12 g/mol

Structural Logic & Spin System Analysis

To accurately interpret the spectrum, one must deconstruct the molecule into two distinct magnetic environments:

  • Ring A (Trisubstituted): Contains the Aldehyde (C3), Bromine (C4), and the Phenyl attachment (C1). This forms an AMX spin system (or ABX depending on field strength).

  • Ring B (Monosubstituted Phenyl): Acts as a substituent at C1. Typically appears as a multiplet integrating to 5 protons.

Critical Nomenclature Note: While often named as a biphenyl derivative, the IUPAC priority assigns the aldehyde as the parent. Thus, the spectroscopic logic follows 2-Bromo-5-phenylbenzaldehyde .

  • H-2 (Biphenyl numbering): The proton between the Phenyl ring and the Aldehyde. (Equivalent to H-6 in benzaldehyde numbering).

  • H-5 (Biphenyl numbering): The proton ortho to the Bromine. (Equivalent to H-3 in benzaldehyde numbering).

  • H-6 (Biphenyl numbering): The proton ortho to the Phenyl ring. (Equivalent to H-4 in benzaldehyde numbering).

Comparative NMR Profiling

The following table contrasts the target molecule with its most common impurities: the unreacted precursor (4-Bromobiphenyl) and its regioisomer (3-Bromo-4-carbaldehyde), which often co-elutes during synthesis.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
FeatureTarget: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Precursor: 4-Bromobiphenyl Isomer: 3-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Aldehyde (-CHO) 10.35 - 10.45 ppm (s) Absent10.30 - 10.40 ppm (s)
Key Diagnostic Signal 8.10 ppm (d, J2Hz) (H-2: Isolated proton between Ph & CHO)Absent7.95 ppm (d, J8Hz) (H-5: Ortho to CHO, coupled)
Ortho-Br Proton 7.75 ppm (d, J8Hz) (H-5)~7.56 ppm (m)7.80 ppm (d, J2Hz) (H-2: Isolated between Ph & Br)
Phenyl Ring 7.35 - 7.55 ppm (m, 5H)7.30 - 7.50 ppm (m, 5H)7.40 - 7.60 ppm (m, 5H)

Analyst Insight: The "Self-Validating" check for the target is the multiplicity of the most downfield aromatic signal (excluding the CHO).

  • If the most downfield aromatic peak (~8.1 ppm) is a Singlet (or fine doublet) , you have the Target (Proton is isolated between substituents).

  • If the most downfield aromatic peak (~7.9 ppm) is a Doublet (J > 7Hz) , you have the Isomer (Proton is ortho to CHO and has a neighbor).

Experimental Protocol: Signal Assignment Workflow

To ensure reproducibility and correct assignment, follow this standardized acquisition protocol.

Step 1: Sample Preparation

  • Solvent: CDCl₃ (99.8% D) is preferred over DMSO-d₆. DMSO can shift the aldehyde signal and broaden the aromatic region due to viscosity, obscuring fine coupling.

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Additives: None required. Avoid acid traces (which catalyze acetal formation) or water (which exchanges with CHO in rare cases).

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (maximize signal-to-noise).

  • Relaxation Delay (D1): Set to

    
     3 seconds. Aldehyde protons have long T1 relaxation times; short delays result in under-integration of the CHO peak relative to aromatics.
    
  • Scans: 16-64 scans are sufficient for >95% purity.

Step 3: Assignment Logic (AMX System) Use the following logic flow to assign the specific protons on the central ring.

NMR_Assignment Start Start: Identify Aromatic Region (7.3 - 8.2 ppm) Step1 Identify Most Downfield Aromatic Signal (~8.1 ppm) Start->Step1 Decision1 Multiplicity? Step1->Decision1 Res_Singlet Singlet (d, J~2Hz) Assignment: H-2 (Between Ph and CHO) Decision1->Res_Singlet Fine Splitting Res_Doublet Doublet (J~8Hz) Assignment: Isomer H-5 (Ortho to CHO) Decision1->Res_Doublet Large Splitting Step2 Identify Doublet at ~7.75 ppm (J ~ 8.5 Hz) Res_Singlet->Step2 Assign_H5 Assignment: H-5 (Ortho to Br, Meta to CHO) Step2->Assign_H5 Step3 Identify dd at ~7.85 ppm (J ~ 8.5, 2.0 Hz) Assign_H5->Step3 Assign_H6 Assignment: H-6 (Para to CHO, Ortho to Ph) Step3->Assign_H6

Figure 1: Decision tree for assigning the AMX spin system of the central benzene ring. Note that H-2 is the diagnostic handle.

Reaction Monitoring: Suzuki Coupling Pathway

When using this molecule as a starting material for biaryl synthesis (e.g., creating terphenyls), the disappearance of the aldehyde signal is not the primary indicator (unless the aldehyde is also reacting). The key monitor is the shift of the H-5 proton (ortho to Br).

Reaction_Monitor Precursor Precursor (Target Molecule) Br-C-H doublet @ 7.75 ppm Reaction Suzuki Coupling (Pd cat., Boronic Acid) Precursor->Reaction + Ar-B(OH)2 Product Product (Terphenyl Derivative) Signal shifts upfield/buried Reaction->Product Loss of Br

Figure 2: Monitoring the shift of the proton ortho to Bromine (H-5) confirms oxidative addition and subsequent coupling.

Mechanistic Insight: Upon substitution of the Bromine with an aryl group, the H-5 proton (previously ortho to the electron-withdrawing/heavy atom Br) experiences a change in chemical environment. While Br is weakly withdrawing by induction but donating by resonance, the new Aryl group will typically cause this doublet to shift upfield into the main aromatic multiplet (7.3-7.6 ppm), resulting in the loss of the distinct doublet at 7.75 ppm .

Troubleshooting & Artifacts
  • Water Peak Overlap: In CDCl₃, water appears ~1.56 ppm. It does not interfere. In DMSO-d₆, water appears ~3.33 ppm. However, if the aldehyde is hydrated (gem-diol formation), the CHO singlet at 10.4 ppm decreases, and a broad singlet appears ~6.0 ppm. Solution: Dry the sample or switch to anhydrous CDCl₃.

  • Rotational Sidebands: The aldehyde singlet is intense. Ensure the sample is spinning (if using older continuous wave logic) or that shimming is optimized to prevent "echo" peaks at ±200 Hz from the main CHO signal.

  • Integration Errors: If the CHO integral is < 0.9 relative to the aromatic 5H multiplet, increase the relaxation delay (D1). Aldehydes relax slowly.

References
  • ChemicalBook. "4-Bromobiphenyl NMR Spectrum." (Precursor Baseline Data). Accessed 2025.[1][2][3][4] Link

  • National Institutes of Health (PubChem). "4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde." (Isomer Comparison Data). Accessed 2025.[1][2][3][4] Link

  • BenchChem. "4-Bromobiphenyl as a Key Intermediate in Organic Synthesis."[3] (Application Context). Accessed 2025.[1][2][3][4] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for AMX spin system prediction rules).
  • Yale University. "NMR Interpretation: 2-bromo-5-phenylbenzaldehyde." (Structural Synonym Verification). Link

Sources

Comparative

Comparative FT-IR Characterization Guide: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

The following guide details the FT-IR characterization of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical intermediate in the synthesis of biaryl-based pharmaceuticals and organic electronic materials. This guide mov...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FT-IR characterization of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical intermediate in the synthesis of biaryl-based pharmaceuticals and organic electronic materials.

This guide moves beyond simple peak listing. It provides a comparative framework to distinguish this specific scaffold from its common regioisomers and synthetic precursors, ensuring structural validation in drug development workflows.

[1]

Executive Summary & Structural Context[1][2][3]

  • Compound: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

  • CAS: 1240602-86-9 (Representative for this scaffold class)

  • Molecular Formula: C₁₃H₉BrO[1][2][3]

  • Key Structural Motifs:

    • Biphenyl Core: Conjugated aromatic system consisting of two phenyl rings.

    • Aldehyde Group (-CHO): Located at position 3 (meta to the phenyl link, ortho to the bromine).

    • Bromine Substituent (-Br): Located at position 4.[3][4][5]

Why This Matters: In medicinal chemistry (e.g., Suzuki-Miyaura coupling optimization), distinguishing the 3-formyl-4-bromo substitution pattern from the 4-formyl-4'-bromo isomer is critical. FT-IR offers a rapid, non-destructive method to verify this specific regiochemistry by analyzing out-of-plane (OOP) bending vibrations.

Characteristic FT-IR Profile (The "Fingerprint")[9]

The spectrum of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is defined by the interplay between the electron-withdrawing formyl group and the heavy bromine atom on a conjugated biphenyl system.

Table 1: Critical Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Aldehyde C-H 2820 – 2850 MediumC-H Stretch (Fermi Resonance)High: The "doublet" appearance (paired with ~2720) confirms the aldehyde.
Aldehyde C-H 2720 – 2750 MediumC-H Stretch (Fermi Resonance)High: Distinguishes aldehyde from ketone/ester.
Carbonyl (C=O) 1685 – 1695 StrongC=O StretchingCritical: Lower than non-conjugated aldehydes (1725 cm⁻¹) due to aromatic conjugation.
Aromatic Ring 1580 – 1600 Med-StrongC=C Skeletal StretchIndicates conjugation between the two phenyl rings.
Monosubstituted Ring (Ring B) 730 – 770 StrongC-H OOP Bending (5 adj. H)Definitive: Confirms the second ring is unsubstituted (distinguishes from 4'-bromo isomers).
Monosubstituted Ring (Ring B) 690 – 710 StrongRing DeformationPaired with the 730-770 band; confirms monosubstitution.
Trisubstituted Ring (Ring A) 810 – 830 MediumC-H OOP (2 adj. H)Corresponds to protons at positions 5 and 6.
Trisubstituted Ring (Ring A) 870 – 890 MediumC-H OOP (Isolated H)Corresponds to the isolated proton at position 2 (between Phenyl and CHO).
Aryl Bromide (C-Br) 1000 – 1075 VariableC-Br StretchOften mixed with skeletal vibrations; less diagnostic than OOP bands.

Comparative Performance: Target vs. Alternatives

This section objectively compares the FT-IR signature of the target compound against its most common structural "impostors" encountered during synthesis.

Scenario A: Distinguishing Regioisomers

The Challenge: Differentiating Target (3-CHO, 4-Br) from Isomer (4-CHO, 4'-Br) .

  • Context: Both have the same mass (MS cannot distinguish) and similar polarity. IR is the fastest differentiator.

FeatureTarget: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Alternative: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Ring B Pattern Monosubstituted (Unsubstituted Phenyl)Disubstituted (Para-bromo Phenyl)
Key OOP Peaks Strong bands at ~690 & ~750 cm⁻¹ (Present)Absent (Replaced by single band ~810-840 cm⁻¹)
Aldehyde Environment Ortho-Bromo effect (Steric strain may shift C=O slightly higher)Para-substituted (Less steric strain, typical conjugated C=O)
Scenario B: Validation of Bromination (Purity Check)

The Challenge: Confirming bromination of [1,1'-biphenyl]-3-carbaldehyde (Starting Material).

  • Starting Material (SM): Shows meta-disubstituted pattern (Ring A) and monosubstituted pattern (Ring B).

  • Product (Target): Shows 1,2,4-trisubstituted pattern (Ring A).

  • Spectral Shift: The introduction of Bromine at position 4 eliminates the C-H wag of the para-proton found in the SM. Look for the disappearance of the specific meta-disubstituted OOP bands (~780 cm⁻¹) and the emergence of the "Isolated H" peak at ~880 cm⁻¹ (H2).

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to literature standards, follow this protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR[1]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond/ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans (sufficient for organic solids).

Step-by-Step Workflow
  • Blanking: Clean crystal with isopropanol. Collect background spectrum (air).

  • Sample Loading: Place ~2-5 mg of solid 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "green" zone (ensure intimate contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation (The "Trust" Check):

    • Check 1: Is the baseline flat? (If sloping, contact is poor).

    • Check 2: Are the CO₂ peaks (2350 cm⁻¹) subtracted?

    • Check 3: Does the C=O peak absorbance exceed 0.1 but stay below 1.5? (Linear range).

Visualizations

Diagram 1: Structural Identification Logic

This decision tree guides the researcher through the spectral analysis to confirm the specific isomer.

IR_Identification_Logic Start Start: Acquire FT-IR Spectrum Check_CO Check 1680-1700 cm⁻¹ (Strong C=O Stretch?) Start->Check_CO Check_Fermi Check 2720 & 2820 cm⁻¹ (Fermi Doublet?) Check_CO->Check_Fermi Yes Is_Aldehyde Functional Group: Aldehyde Confirmed Check_Fermi->Is_Aldehyde Yes Check_RingB Check 690-710 & 730-770 cm⁻¹ (Monosubstituted Ring B?) Is_Aldehyde->Check_RingB Result_Wrong Isomer Alert: Likely 4'-Bromo isomer (Ring B is substituted) Check_RingB->Result_Wrong No (Peaks Absent) Result_Right Scaffold Confirmed: Ring B is Unsubstituted Check_RingB->Result_Right Yes (Peaks Present) Check_RingA Check 800-900 cm⁻¹ (Trisubstituted Pattern?) Result_Right->Check_RingA Final_Valid VALIDATED: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Check_RingA->Final_Valid Isolated H + 2 Adj H

Caption: Logical workflow for distinguishing the target 3-formyl-4-bromo scaffold from regioisomers using diagnostic IR bands.

Diagram 2: Synthesis & Purity Monitoring

This workflow illustrates how to use IR to monitor the bromination of biphenyl-3-carbaldehyde.

Synthesis_Monitor SM Starting Material: [1,1'-biphenyl]-3-carbaldehyde Reaction Reaction: Bromination (Br₂/FeBr₃) SM->Reaction Feat_SM IR: Meta-disubstituted Pattern (Ring A) SM->Feat_SM Target Product: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Reaction->Target Feat_Prod IR: 1,2,4-Trisubstituted Pattern (New band ~880 cm⁻¹) Target->Feat_Prod

Caption: Monitoring the transition from meta-disubstituted precursor to trisubstituted product via OOP bending shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][2][5] (Authoritative text on OOP bending patterns for substituted benzenes).

  • NIST Chemistry WebBook. Infrared Spectrum of Biphenyl. National Institute of Standards and Technology.[4] Available at: [Link] (Reference for monosubstituted biphenyl ring B characteristics).

  • PubChem. Compound Summary: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde.[2][3] National Library of Medicine. Available at: [Link] (Comparative data for the regioisomer).

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Standards of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth technical comparison of purity assessment methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), supplemented by powerful alternative techniques. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to establish robust purity standards for this critical compound.

The Imperative of Purity for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. The presence of impurities, even at trace levels, can have significant downstream consequences, including:

  • Altered Reaction Kinetics and Yield: Impurities can interfere with catalytic cycles, leading to reduced reaction efficiency and lower yields of the desired product.

  • Formation of Undesirable Side Products: Reactive impurities can participate in side reactions, complicating purification and potentially generating novel, uncharacterized compounds.

  • Compromised API Quality and Safety: Impurities can carry through the synthetic route and contaminate the final API, potentially impacting its stability, bioavailability, and safety profile. Some process-related impurities may be genotoxic, requiring stringent control.

Therefore, a thorough understanding and rigorous control of the purity of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde are paramount.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its high resolving power, sensitivity, and robustness make it an ideal technique for separating and quantifying the main component from its structurally similar impurities.[1]

Strategic Development of a Stability-Indicating HPLC Method

A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential process-related impurities and degradation products. The development of such a method is a systematic process.

1. Understanding Potential Impurities:

A crucial first step is to anticipate the likely impurities. For 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, these can be broadly categorized into:

  • Process-Related Impurities: Arising from the synthetic route. If synthesized via a Suzuki-Miyaura coupling, common impurities include:

    • Homocoupling products: Biphenyl (from the boronic acid) and 4,4'-dibromo-[1,1'-biphenyl] (from the aryl halide).

    • Dehalogenated product: [1,1'-Biphenyl]-3-carbaldehyde.

    • Starting materials: Unreacted 4-bromobenzaldehyde and phenylboronic acid.

    • Isomeric impurities: Positional isomers of the desired product.

  • Degradation Products: Formed during storage or under stress conditions. Forced degradation studies are intentionally conducted to identify these potential degradants. Key stress conditions to investigate include:

    • Acid and Base Hydrolysis: The aldehyde functionality may be susceptible to reactions under acidic or basic conditions.

    • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    • Thermal Stress: High temperatures can induce decomposition.

    • Photolytic Stress: Exposure to light can lead to degradation.

2. Chromatographic Conditions:

Based on the physicochemical properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (a non-polar, aromatic compound), a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Proposed HPLC Method for Purity Determination of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Note: This is a proposed starting method and requires full validation as per ICH guidelines Q2(R1) before implementation for quality control purposes.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for non-polar aromatic compounds. The longer column length enhances resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape for acidic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff, suitable for UV detection.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-31 min: 90-40% B; 31-35 min: 40% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime while ensuring good resolution from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound and its likely impurities suggests strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in Acetonitrile:Water (1:1) to a concentration of 1 mg/mLA solvent system that is compatible with the mobile phase and ensures complete dissolution of the analyte.

Experimental Protocol: HPLC Method Validation

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Reference Standard Dissolve_R Dissolve in Diluent Standard->Dissolve_R Inject Inject into HPLC System Dissolve_S->Inject Dissolve_R->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Beyond HPLC: A Comparative Look at Alternative Purity Assessment Techniques

While HPLC is the primary method for purity determination, orthogonal techniques are invaluable for providing a more comprehensive purity profile and for instances where HPLC may have limitations.

TechniquePrincipleAdvantages for 4-Bromo-[1,1'-biphenyl]-3-carbaldehydeDisadvantages
Quantitative NMR (qNMR) Compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[2][3][4][5][6]- Primary analytical method: Does not require a reference standard of the analyte itself.[2] - High accuracy and precision. [3] - Provides structural information: Can simultaneously identify and quantify impurities if their signals are resolved.- Lower sensitivity than HPLC: May not detect impurities at very low levels (<0.1%). - Requires a certified internal standard. - Complex spectra: Overlapping signals can complicate quantification.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[7][8][9]- Orthogonal selectivity to RP-HPLC: Can separate impurities that co-elute in HPLC.[9] - Faster analysis times: The low viscosity of the mobile phase allows for higher flow rates.[10] - "Greener" technique: Reduces the use of organic solvents.- Less universally applicable than HPLC. - Requires specialized equipment. - May have lower sensitivity for some compounds.
UPLC-MS Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.[11][12][13][14]- High resolution and sensitivity: UPLC provides sharper peaks and better separation than traditional HPLC.[13] - Provides molecular weight information: MS detection allows for the identification of unknown impurities based on their mass-to-charge ratio.[11][14]- More complex instrumentation and data analysis. - Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.

Decision Framework for Purity Analysis

The choice of analytical technique depends on the specific requirements of the analysis.

Purity_Analysis_Decision_Tree Start Purity Assessment Required Routine_QC Routine Quality Control? Start->Routine_QC Reference_Std Reference Standard Available? Routine_QC->Reference_Std Yes Identify_Unknown Identify Unknown Impurities? Routine_QC->Identify_Unknown No HPLC Validated HPLC Method Reference_Std->HPLC Yes qNMR Quantitative NMR (qNMR) Reference_Std->qNMR No Identify_Unknown->HPLC No UPLC_MS UPLC-MS Analysis Identify_Unknown->UPLC_MS Yes SFC SFC for Orthogonal Check HPLC->SFC Orthogonal Confirmation

Caption: A decision tree for selecting the appropriate purity analysis method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Establishing robust purity standards for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a critical undertaking that underpins the quality and safety of downstream pharmaceutical products. While a validated, stability-indicating HPLC method serves as the primary tool for routine quality control, a comprehensive purity assessment strategy should embrace orthogonal techniques. Quantitative NMR offers an absolute measure of purity without the need for a specific reference standard, making it invaluable for the characterization of new batches and for qualifying reference standards themselves. UPLC-MS is indispensable for the identification of unknown impurities discovered during process development or forced degradation studies. Supercritical Fluid Chromatography provides an alternative selectivity that can be crucial for resolving challenging impurity profiles.

By integrating these powerful analytical tools and adhering to a rigorous validation framework, researchers, scientists, and drug development professionals can be confident in the quality of this vital chemical intermediate, thereby ensuring the integrity of the final pharmaceutical product.

References

  • Shimadzu. (2023, March 15). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Retrieved from [Link]

  • Das, L. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Analytical & Bioanalytical Techniques, 10(458). Retrieved from [Link]

  • Analusis. (1999). Original articles Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Patil, S. A., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(38), 23533-23539. Retrieved from [Link]

  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • Waters Corporation. A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole. Retrieved from [Link]

  • Pharmaceutical Technology. (2010, May 1). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]

  • Waters Corporation. Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Retrieved from [Link]

  • Google Patents. (2022). Synthesis process of 4-bromo-4' -propylbiphenyl.
  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde and 4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, aromatic aldehydes are indispensable building blocks, prized for their versatility in constructing complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aromatic aldehydes are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two such aldehydes: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde and 4-bromobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical and materials science research.

Structural and Electronic Properties: A Tale of Two Rings

The fundamental difference between 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde and 4-bromobenzaldehyde lies in the presence of an additional phenyl ring in the former. This structural distinction has profound implications for the electronic environment of the aldehyde and bromo functional groups, thereby influencing their reactivity.

4-bromobenzaldehyde features a straightforward structure with an aldehyde group and a bromine atom in a para position on a single benzene ring.[1] The aldehyde group is electron-withdrawing, while the bromine atom exerts a deactivating, ortho-para directing effect on the aromatic ring.

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , on the other hand, possesses a biphenyl scaffold. The additional phenyl ring introduces a more complex interplay of electronic effects. The biphenyl moiety, in general, is known to be more reactive than benzene towards electrophilic substitution.[2][3] This is attributed to the ability of the second phenyl ring to stabilize the intermediate sigma complex through resonance, effectively delocalizing the positive charge.[3]

Here's a summary of their key properties:

Property4-Bromo-[1,1'-biphenyl]-3-carbaldehyde4-bromobenzaldehyde
Molecular Formula C13H9BrOC7H5BrO[4]
Molecular Weight 261.11 g/mol [5]185.02 g/mol [4]
Appearance White to off-white crystalline powder (typical for biphenyl derivatives)White to off-white crystalline powder[4]
Key Structural Feature Biphenyl coreSingle phenyl ring

Visualizing the Structural Differences

To better understand the spatial arrangement and potential for steric interactions, let's visualize the two molecules.

Figure 1: Structural comparison of 4-bromobenzaldehyde and 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Comparative Reactivity at the Aldehyde Group

The aldehyde functional group is a primary site for a variety of transformations, including nucleophilic additions, oxidations, and reductions. The electronic and steric environment surrounding the carbonyl carbon dictates its susceptibility to these reactions.

Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group.[6] In comparing our two subject molecules, the biphenyl substituent in 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde introduces additional steric bulk around the aldehyde group compared to the single phenyl ring in 4-bromobenzaldehyde. This increased steric hindrance can impede the approach of a nucleophile.[7][8]

Furthermore, the extended π-system of the biphenyl group can delocalize the partial positive charge on the carbonyl carbon through resonance, making it slightly less electrophilic than the carbonyl carbon in 4-bromobenzaldehyde. Aromatic aldehydes, in general, are less reactive in nucleophilic additions than their aliphatic counterparts due to this resonance effect.[6]

Expected Reactivity Trend for Nucleophilic Addition: 4-bromobenzaldehyde > 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

A common example of a nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes.[9] Both 4-bromobenzaldehyde and its biphenyl analogue can participate in this reaction. However, the reaction with 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde may require slightly more forcing conditions or longer reaction times due to the factors mentioned above.

This protocol describes a general procedure for the Wittig reaction, which can be adapted for both aldehydes.

  • Ylide Generation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise.

  • Allow the resulting deep red solution of the ylide to stir at room temperature for 1-2 hours.

  • Reaction with Aldehyde: Dissolve the respective aldehyde (4-bromobenzaldehyde or 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction with 4-bromobenzaldehyde is often complete within a few hours at room temperature, while the reaction with the biphenyl derivative may require gentle heating or extended reaction times.[10][11]

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Workflow for Comparative Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Reaction cluster_2 Workup & Purification A Suspend Phosphonium Salt in THF B Add Strong Base (e.g., n-BuLi) at 0 °C A->B C Stir at RT (1-2 hours) B->C E Add Aldehyde Solution to Ylide at 0 °C C->E Ylide Solution D Dissolve Aldehyde in THF D->E F Monitor by TLC E->F G Quench with NH4Cl (aq) H Extract with Organic Solvent G->H I Purify by Chromatography H->I G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar'

Sources

Comparative

Technical Comparison: UV-Vis Spectroscopic Profile of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary & Structural Logic This guide provides a technical analysis of the UV-Vis absorption properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 50670-58-1), a critical intermediate in the synthesis of o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical analysis of the UV-Vis absorption properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 50670-58-1), a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and biaryl pharmaceutical scaffolds.

Unlike simple aromatic aldehydes, this compound features a biphenyl core modified by two competing electronic effects: the mesomeric donation of the bromine atom and the electron-withdrawing nature of the formyl group. Understanding its spectral signature is essential for monitoring reaction progress (e.g., Suzuki-Miyaura coupling) and assessing purity.

Structural Chromophore Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent chromophores. The target molecule exhibits a bathochromic (red) shift relative to the unsubstituted biphenyl core due to extended conjugation and auxochromic substitution.

ChromophoreLogic Biphenyl [1,1'-Biphenyl] (Base Chromophore) λmax ≈ 248 nm Bromo + 4-Bromo Substituent (Auxochrome) Bathochromic Shift Biphenyl->Bromo Para-substitution Extends Conjugation Formyl + 3-Formyl Group (Electron Withdrawing) n-π* Transition Bromo->Formyl Ortho to Br Meta to Phenyl Target Target: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Predicted λmax ≈ 265-275 nm Secondary Band ≈ 310-330 nm Formyl->Target Final Spectral Profile

Figure 1: Additive chromophore logic determining the spectral shift of the target compound.

Comparative Spectral Data

The following table contrasts the target compound with its structural analogs. Note that while the unsubstituted biphenyl absorbs in the deep UV, the addition of the bromine and aldehyde groups shifts the primary absorption into the near-UV region, accessible by standard HPLC UV detectors.

CompoundStructure

(nm) (MeOH/EtOH)

(

)
Spectral Features
[1,1'-Biphenyl] Core Scaffold248~17,000Single intense

band. Reference standard.
4-Bromobiphenyl Analog (No CHO)256~19,500Red-shifted due to Br lone pair donation into the

-system.
4-Bromobenzaldehyde Fragment260~15,000Distinct K-band (conjugation) and weak R-band (n

).
Target Compound 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde 268 - 275 (Primary)>20,000 Primary: Intense

(Biphenyl + Br).Secondary: Broad shoulder ~320 nm (n

of CHO).

Critical Insight: The target compound's absorption maximum is distinct enough from the starting material (e.g., 4-bromobenzaldehyde or phenylboronic acid) to allow for reaction monitoring via HPLC-UV/Vis without full separation in early kinetic studies.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this protocol. It is designed to eliminate common errors such as solvent cut-off interference and concentration quenching.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for <200 nm transparency, though MeOH is standard for aromatic aldehydes.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (absorbs UV <300 nm).

Step-by-Step Methodology
  • Blank Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline correction (200–800 nm).

    • Validation: Absorbance should be <0.005 A across the range.

  • Stock Solution Preparation (1 mM):

    • Weigh 2.61 mg of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (MW: 261.11 g/mol ).

    • Dissolve in 10 mL of solvent in a volumetric flask.

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Series (Linearity Check):

    • Prepare dilutions: 10

      
      M, 20 
      
      
      
      M, and 50
      
      
      M.
    • Why? A single point measurement is unreliable. Linearity (

      
      ) confirms the Beer-Lambert Law holds and no aggregation is occurring.
      
  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Slit width: 1.0 nm.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh 2.61 mg Sample Dissolve Dissolve in 10 mL MeCN (Stock: 1 mM) Start->Dissolve Dilute Dilute to 20 µM (Target Abs ~0.4 - 0.8) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200-500 nm Blank->Measure Check Check Absorbance Is 0.2 < A < 1.0? Measure->Check Valid Valid Spectrum Calculate ε Check->Valid Yes DiluteMore Dilute Further Check->DiluteMore No (A > 1.0) DiluteMore->Measure

Figure 2: Operational workflow for ensuring accurate molar extinction coefficient determination.

Technical Interpretation & Troubleshooting

Solvatochromic Effects

The aldehyde carbonyl group is sensitive to solvent polarity.

  • Non-polar (Hexane/Cyclohexane): You will observe fine vibrational structure in the primary band. The n

    
     band (~320 nm) will be more distinct.
    
  • Polar Protic (Methanol/Ethanol): Hydrogen bonding with the carbonyl oxygen stabilizes the ground state more than the excited state, causing a hypsochromic (blue) shift of the n

    
     band and a loss of vibrational structure.
    
Common Impurities

If you observe a strong shoulder at >350 nm , your sample likely contains:

  • Palladium residues: If synthesized via Suzuki coupling, Pd nanoparticles absorb broadly in the visible region.

  • Oligomers: Higher molecular weight polyphenyls will redshift the spectrum significantly.

References

  • NIST Chemistry WebBook. UV-Vis Spectrum of 4-Bromobenzaldehyde. National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Beaven, G. H., & Johnson, E. A. (1959).The Ultraviolet Absorption Spectra of Some Biphenyl Derivatives. Spectrochimica Acta, 14, 67-81. (Foundational text on biphenyl auxochromic shifts).
  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

Sources

Validation

Quality Control Benchmarks for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary: The "Ortho-Blocked" Challenge In the landscape of biphenyl intermediates, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS 1237107-66-2) represents a specialized "ortho-blocked" scaffold. Unlike its more co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Blocked" Challenge

In the landscape of biphenyl intermediates, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS 1237107-66-2) represents a specialized "ortho-blocked" scaffold. Unlike its more common regioisomer (4'-bromo-[1,1'-biphenyl]-4-carbaldehyde), this molecule features a bromine atom ortho to the formyl group on the same phenyl ring.

This structural nuance is not merely academic; it dictates the material's reactivity in Suzuki-Miyaura cross-couplings and its stability in OLED precursor synthesis. For researchers, the primary failure mode with this reagent is not gross decomposition, but regio-isomeric contamination and silent debromination , which standard QC protocols often miss.

This guide establishes a rigorous QC framework, comparing this specific isomer against its functional alternatives and defining the "Gold Standard" for pharmaceutical and materials science applications.

Comparative Analysis: Target vs. Alternatives

The choice of intermediate defines the synthetic pathway. Below is a technical comparison of the target molecule against its primary regioisomer and a functional alternative (boronic acid).

Table 1: Technical Performance Matrix
FeatureTarget: 3-Formyl-4-Bromo Alternative A: 4-Formyl-4'-Bromo Alternative B: Boronic Acid Equivalent
Structure Ortho-substituted (Steric hindrance)Para-substituted (Steric freedom)Pre-activated species
CAS 1237107-66-250670-58-11000576-40-0 (Approx)
Reactivity (Suzuki) Moderate: Br is flanked by CHO. Requires active ligands (e.g., S-Phos).High: Br is accessible.[1][2] Standard Pd(PPh3)4 works well.High: Ready for coupling, but unstable storage.
Oxidation Stability High: Ortho-Br sterically protects CHO from air oxidation.Low: Aldehyde is exposed; converts to benzoic acid rapidly.Low: Prone to protodeboronation.
Solubility (DCM) High (>100 mg/mL)Moderate (Tendency to crystallize)Variable
Critical Impurity Debrominated (3-Formylbiphenyl) Homocoupled Dimer Boroxine Anhydride

Scientist’s Insight:

“Do not treat the 3-carbaldehyde isomer as just another aryl bromide. The ortho-formyl group exerts an electron-withdrawing effect that activates the C-Br bond for oxidative addition, yet simultaneously blocks the palladium center sterically. Your QC must confirm that the bromine is actually present and not lost to hydrodehalogenation during storage or synthesis.”

Critical QC Benchmarks

To validate this material for high-value synthesis (e.g., late-stage drug functionalization or OLED emissive layers), the following specifications must be met.

A. The "Silent Killer": Debrominated Impurity
  • Impurity: [1,1'-Biphenyl]-3-carbaldehyde.[3]

  • Origin: Incomplete bromination or Pd-catalyzed hydrodehalogenation during manufacturing.

  • Impact: It acts as a chain terminator in polymerization or a competitive inhibitor in coupling, lowering yields significantly.

  • Benchmark: < 0.5% by GC-MS or HPLC.

B. Regioisomeric Purity
  • Impurity: 4-Bromo-[1,1'-biphenyl]-2-carbaldehyde.

  • Origin: Non-selective formylation.

  • Benchmark: < 0.1%. (Separation is difficult; requires optimized gradient HPLC).

C. Oxidation State
  • Impurity: 4-Bromo-[1,1'-biphenyl]-3-carboxylic acid.

  • Benchmark: < 1.0%.[1] (Detect via Acid Value titration or broad -OH stretch in IR).

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution HPLC for Isomer Discrimination

Standard C18 methods often fail to resolve the 2-formyl and 3-formyl isomers. This method utilizes a Phenyl-Hexyl column for pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 40% -> 90% B (Linear ramp)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (aldehyde carbonyl).

  • Validation Criterion: The target peak (approx. 12.5 min) must be baseline resolved (Resolution > 1.5) from the debrominated impurity (approx. 9.8 min).[4]

Protocol 2: 1H-NMR Identity Confirmation (The "Ortho-Shift")

Use this to distinguish the 3-CHO isomer from the 4-CHO isomer.

  • Dissolve 10 mg sample in 0.6 mL CDCl3 .

  • Acquire spectrum (minimum 8 scans).

  • Diagnostic Signals:

    • Aldehyde Proton: Look for a singlet at 10.3 - 10.4 ppm .

      • Note: The 4-CHO isomer typically resonates slightly upfield (~10.0-10.1 ppm). The ortho-Br deshields the 3-CHO proton, pushing it downfield.

    • Aromatic Region: The proton between the Br and CHO (position 2) appears as a narrow doublet or singlet (meta-coupling only) at ~8.3 ppm.

Visualizations

Diagram 1: QC Decision Workflow

This workflow ensures that only "Synthesis-Ready" material enters the production line.

QC_Workflow Start Raw Material Receipt (CAS 1237107-66-2) Visual Visual Inspection (White to pale yellow solid) Start->Visual Solubility Solubility Check (DCM/THF) Visual->Solubility NMR 1H-NMR Identity (Confirm 10.4 ppm CHO shift) Solubility->NMR HPLC HPLC Purity (Phenyl-Hexyl Column) NMR->HPLC AcidCheck Acid Content Check (Titration or IR) HPLC->AcidCheck Decision Compliance Decision AcidCheck->Decision Reject REJECT / Repurify Decision->Reject Fail Release RELEASE for Synthesis Decision->Release >98% Purity <0.5% Acid

Caption: Step-by-step Quality Control workflow emphasizing the critical NMR and HPLC checkpoints.

Diagram 2: Impurity Origin & Degradation Pathway

Understanding where impurities come from allows for proactive troubleshooting.

Impurity_Pathways Target 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (Target) Oxidation Air Oxidation (Storage) Target->Oxidation AcidImp Carboxylic Acid Impurity (Interferes with Base) Oxidation->AcidImp Synthesis Synthesis (Bromination) Synthesis->Target Debromo Debrominated Impurity (Chain Terminator) Synthesis->Debromo Over-reduction Regio Regioisomer (2-CHO) (Separation Challenge) Synthesis->Regio Non-selective

Caption: Mapping the genesis of critical impurities: Synthesis byproducts vs. Storage degradation.

References

  • PubChem. (2025).[5][6] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Compound Summary. National Library of Medicine. [Link] (Note: Cited for comparative physicochemical properties of the isomer).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link] (Note: Foundational text establishing the impact of steric hindrance on coupling efficiency).

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde: Operational Disposal &amp; Safety Guide

[1] Executive Summary: The "Do's and Don'ts" Immediate Action Required: This compound is a Halogenated Organic .[1][2][3] It must never be disposed of in general trash, aqueous waste, or non-halogenated solvent streams.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Do's and Don'ts"

Immediate Action Required: This compound is a Halogenated Organic .[1][2][3] It must never be disposed of in general trash, aqueous waste, or non-halogenated solvent streams.[1]

CRITICAL DO's CRITICAL DON'Ts
DO segregate as Halogenated Waste (Solid or Liquid).[1]DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).
DO double-bag solid waste in clear, chemically resistant polyethylene.DO NOT pour down the drain (High Aquatic Toxicity).[1]
DO label clearly with the full chemical name and "Contains Bromine".[1]DO NOT autoclave (Volatilization of brominated byproducts).[1]

Chemical Profile & Hazard Identification

To manage disposal safely, we must understand the molecule's behavior.[1] This compound combines a biphenyl core with a reactive aldehyde and a heavy halogen.[1]

  • Chemical Name: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde[1]

  • Functional Analysis:

    • Aldehyde Group (-CHO): Acts as a reducing agent.[1] Susceptible to oxidation.[1][4] Implication: Incompatible with oxidizing agents.[1][3][4][5]

    • Bromine Substituent (-Br): Heavy halogen.[1] Implication: Mandates high-temperature incineration with scrubbers; strictly regulated under "Halogenated Waste" streams to prevent dioxin/furan formation during improper combustion.

    • Biphenyl Core: Highly lipophilic.[1] Implication: Severe marine pollutant; bio-accumulative potential.[1]

GHS Hazard Classification (Derived from Structural Activity Relationship):

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][6]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][6]

  • H410/H401: Very toxic to aquatic life with long-lasting effects.[1]

Waste Stream Segregation Logic

The following decision tree represents a self-validating system for determining the correct waste stream. Use this logic for every disposal event.

DisposalLogic Start Waste: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde State Physical State? Start->State Solid Solid / Pure Substance State->Solid Powder/Crystals Liquid Dissolved in Solution State->Liquid Reaction Mix/Mother Liquor FinalSolid DISPOSAL PATH 1: Solid Halogenated Waste (Double Bagged) Solid->FinalSolid Pack directly SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Non-Halogenated (Acetone, MeOH, Ethyl Acetate) SolventCheck->StreamA No FinalLiquid DISPOSAL PATH 2: Liquid Halogenated Waste (Carboy) SolventCheck->FinalLiquid Yes (Compatible) Contamination Resulting Mixture Classification StreamA->Contamination Trace Bromine Present Contamination->FinalLiquid MUST Upgrade to Halogenated Stream

Figure 1: Decision matrix for segregating brominated aromatic waste. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the bromine solute technically classifies the entire mixture as halogenated waste in many jurisdictions to protect incinerators.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (Solid)".[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1][2]

  • Storage: Store in the "Halogenated Solids" drum. Ensure the drum is grounded if near flammable vapors.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, reaction mixtures, HPLC effluent.[1]

  • Compatibility Check: Ensure the solution does not contain oxidizing agents (Peroxides, Nitric Acid, Chromic Acid).[1]

    • Why? Aldehydes react exothermically with oxidizers to form carboxylic acids, potentially causing pressure buildup or fire.[1]

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically blue or yellow safety cans, or HDPE carboys).

    • Note: Do not fill beyond 90% capacity to allow for thermal expansion.[1]

  • Record Keeping: Log the volume and approximate concentration on the waste container's log sheet. This is vital for the disposal vendor to calculate the BTU value and halogen content.[1]

Emergency Response: Spill Management

In the event of a bench-top spill, execute the following self-validating workflow:

StepActionRationale
1. PPE Up Don Nitrile gloves (double layer recommended), lab coat, and safety goggles.[1]Protects against skin sensitization and eye irritation.[1]
2. Isolate Mark the area.[1] Remove nearby ignition sources.[1]Prevents spread; although flash point is high, dust can be combustible.
3.[1] Contain Do not use water. Cover spill with dry absorbent pads or vermiculite.[1]Water spreads the lipophilic compound; dry cleanup prevents drain contamination.
4.[1] Collect Scoop absorbent material into the Solid Halogenated Waste bag.Segregates the bromine source from general trash.[1]
5. Decontaminate Wipe surface with a soap/water solution, then Acetone.[1] Dispose of wipes as solid waste.[1]Removes the lipophilic residue that water alone cannot lift.[1]

Regulatory & Compliance Framework (RCRA/EPA Context)

While this specific compound may not have a unique "U" or "P" list code, it is regulated by characteristic and constituent rules.[1]

  • Waste Classification:

    • Halogenated Organic (HOC): The presence of Bromine triggers specific incineration requirements (usually requiring >1000°C and acid gas scrubbing).[1]

    • RCRA Code (USA): Likely falls under D001 (if ignitable carrier) or Not Otherwise Specified (N.O.S.) hazardous waste.[1]

    • Note: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture adopts the F002 code [1].[1][7]

  • Aquatic Toxicity: Under US EPA and EU REACH regulations, this compound is considered "Very Toxic to Aquatic Life."[1] Zero discharge to sewer systems is the mandatory standard [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Non-specific source wastes).[1] RCRA Regulations.[1][8] Available at: [Link][1]

  • PubChem. Compound Summary: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer Data).[1][9] National Library of Medicine.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary & Chemical Context 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a functionalized biphenyl intermediate, commonly employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of OLED materials and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a functionalized biphenyl intermediate, commonly employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of OLED materials and pharmaceutical scaffolds.

While often treated as a generic organic solid, its specific dual-functionality (reactive aldehyde and halogenated aromatic core) presents distinct hazards. This guide moves beyond the standard Safety Data Sheet (SDS) to address the operational reality of handling this compound: the risk of sensitization, the high potential for dust generation during weighing, and the permeation risks when solvated.

Core Hazard Profile (GHS Classification Basis)
Hazard ClassCategoryH-CodeOperational Implication
Skin Irritation Cat 2H315Lipophilic nature allows skin interaction; potential dermatitis.
Eye Irritation Cat 2AH319Fine dust is a severe ocular irritant; mechanical abrasion + chemical reactivity.
STOT - SE Cat 3H335Respiratory tract irritation.[1] Dust control is the primary safety metric.
Sensitization Watchlist--Aldehydes are structural alerts for skin sensitization. Treat as a potential sensitizer.

Strategic PPE Matrix: A Tiered Approach

Standard "lab rules" are insufficient. PPE must be selected based on the physical state of the chemical during the workflow.

Tier 1: Solid Handling (Weighing & Transfer)

Primary Risk: Inhalation of fines and surface contamination.

  • Hand Protection: Nitrile (Minimum 5 mil).

    • Logic: Solids do not permeate nitrile rapidly. The risk is mechanical transfer to skin.

    • Protocol: Inspect for pinholes. Wash hands immediately after doffing.

  • Respiratory: Engineering Controls First.

    • Handle inside a certified Fume Hood.

    • If weighing outside a hood (not recommended), a N95 or P100 particulate respirator is mandatory.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent).

    • Logic: Standard safety glasses allow dust to bypass the lens via the gap at the temple. Goggles seal the ocular cavity.

Tier 2: Solution Handling (Reaction & Workup)

Primary Risk: Solvent-mediated permeation. The solvent acts as a carrier vehicle, transporting the toxic solute through the glove material.

  • Hand Protection: Laminate Film (Silver Shield) or Double-Gloved Nitrile.

    • Logic: If dissolved in Dichloromethane (DCM) or Chloroform, standard nitrile degrades in <5 minutes.

    • Recommendation: Wear 4 mil Nitrile (inner) + Silver Shield (middle) + 5 mil Nitrile (outer) for heavy handling.

  • Body Protection: Lab Coat (100% Cotton or Nomex) + Chemical Apron.

    • Logic: Synthetic blends can melt if a fire occurs (aldehydes are combustible). An apron prevents soak-through during spills.

Operational Protocols: Step-by-Step

A. Safe Weighing & Transfer (The "Static" Hazard)

Biphenyl derivatives are often fluffy, crystalline solids prone to static charge, causing "fly-away" powder.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood.

  • Containment: Use a disposable weighing boat with a funnel neck, or weigh directly into the tared reaction flask.

  • Technique: Do not use a spatula to "flick" excess powder back into the stock bottle. This generates aerosol. Use a secondary waste container for excess.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing. Do not dry sweep.

B. Reaction Setup & Inert Atmosphere

Aldehydes oxidize to carboxylic acids in air. This is not just a purity issue; it creates acidic byproducts.

  • Purge: Cycle the reaction vessel with Nitrogen/Argon 3x before adding the solid.

  • Addition: Add the solid against a counter-flow of inert gas.

  • Solvent Addition: Add solvent via syringe or cannula to minimize open-vessel time.

C. Emergency Response: Spills

Decision Logic: Is it Solid or Liquid?

  • Solid Spill:

    • STOP: Do not use a brush/dustpan (aerosol risk).

    • ACT: Cover with wet paper towels (water or ethanol). Scoop up the damp slurry.

  • Solution Spill:

    • STOP: Assess solvent flammability.

    • ACT: Use absorbent pads (universal polypropylene). If DCM is the solvent, ensure the room is evacuated if the spill exceeds 100mL due to volatility/narcosis.

Visualized Safety Logic

Diagram 1: The "Defense in Depth" Workflow

This diagram illustrates the hierarchy of controls required before the chemical even touches the bench.

SafetyLayers cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: Personal Protective Equipment cluster_Admin Level 3: Administrative Hazard Hazard Source: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde Hood Fume Hood (Face Velocity: 80-100 fpm) Hazard->Hood Primary Containment Static Anti-Static Ionizer Hood->Static Dust Control Gloves Glove Selection (Task Dependent) Static->Gloves Operator Access Eyes Eye Protection (Goggles vs Glasses) Gloves->Eyes SOP SOP & Training Eyes->SOP Protocol Adherence Waste Waste Segregation SOP->Waste Disposal

Caption: Hierarchy of controls preventing exposure. Engineering controls (Blue) must be active before PPE (Yellow) is donned.

Disposal & Decontamination Strategy

Aldehydes require specific disposal considerations to prevent downstream reactions in waste drums.

Chemical Neutralization (Value-Add Protocol)

Before disposal, trace amounts on glassware can be neutralized.

  • Reagent: Sodium Bisulfite (

    
    ) solution (saturated).
    
  • Mechanism: Forms a water-soluble bisulfite adduct, reducing volatility and reactivity.

  • Procedure: Rinse contaminated glassware with bisulfite solution before standard solvent wash.

Waste Stream Logic

WasteDisposal Start Waste Generation Type State? Start->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Solid Liquid Liquid Waste Type->Liquid Solution Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Solid->Bin_Solid SolventCheck Halogenated Solvent? Liquid->SolventCheck Stream_Halo Halogenated Waste Stream (e.g., DCM/Chloroform) SolventCheck->Stream_Halo Yes Stream_NonHalo Non-Halogenated Stream (e.g., Acetone/Ethyl Acetate) SolventCheck->Stream_NonHalo No

Caption: Decision tree for segregating waste streams to prevent incompatibility and regulatory fines.

References & Authority

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer Analog for Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
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